Neuropathiazol
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
ethyl 4-[methyl-(2-phenyl-1,3-thiazol-4-yl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-3-23-19(22)15-9-11-16(12-10-15)21(2)17-13-24-18(20-17)14-7-5-4-6-8-14/h4-13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKYEWWFHSESJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(C)C2=CSC(=N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470323 | |
| Record name | Neuropathiazol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880090-88-0 | |
| Record name | Neuropathiazol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Neuropathiazol: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropathiazol is a synthetic, cell-permeable thiazole (B1198619) compound that has emerged as a potent and selective inducer of neuronal differentiation. Initially identified through a high-throughput screen of chemical libraries, this small molecule has demonstrated significant potential in the fields of regenerative medicine and oncology, particularly in the context of neuroblastoma. This compound promotes the differentiation of neural progenitor cells into mature neurons while competitively suppressing astrogliogenesis. Its mechanism of action is linked to the upregulation of Paternally Expressed Gene 5 (PEG5), a key regulator of neuronal development. This technical guide provides a comprehensive overview of the discovery, synthesis, biological activity, and experimental protocols related to this compound, offering a valuable resource for researchers and drug development professionals.
Discovery and Synthesis
This compound was first identified by Warashina and colleagues in 2006 through a high-content screening assay designed to discover small molecules capable of inducing neuronal differentiation in adult hippocampal neural progenitor cells. The screening of a diverse chemical library led to the identification of this novel thiazole derivative as a potent inducer of a neuronal phenotype.
While the detailed, step-by-step synthesis protocol from the primary literature remains to be fully elucidated in publicly available documents, the chemical structure of this compound is known.
Table 1: Chemical and Physical Properties of this compound [1][2]
| Property | Value |
| Molecular Formula | C₁₉H₁₈N₂O₂S |
| Molecular Weight | 338.42 g/mol |
| CAS Number | 880090-88-0 |
| Purity | ≥98% |
| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol |
| Storage | Store at -20°C |
Biological Activity and Mechanism of Action
This compound is a selective inducer of neuronal differentiation in cultured hippocampal neural progenitor cells (NPCs)[1][2]. It has been shown to enhance the maturation of NPC-derived neurons and selectively suppress astrocyte differentiation induced by factors such as LIF, BMP2, and FBS, demonstrating a higher selectivity than retinoic acid[1][2].
In the context of oncology, this compound has been investigated for its therapeutic potential in neuroblastoma, a pediatric cancer of the developing nervous system. It has been shown to inhibit the proliferation of neuroblastoma cells and induce their differentiation into a more mature, neuron-like phenotype. Furthermore, this compound exhibits a synergistic anti-tumor effect when used in combination with the chemotherapeutic agent cyclophosphamide.
A key aspect of this compound's mechanism of action is the upregulation of Paternally Expressed Gene 5 (PEG5). PEG5 is known to play a role in the later stages of neurodifferentiation, including the formation and stabilization of dendritic spines. The signaling pathway that connects this compound to the upregulation of PEG5 and subsequent neuronal fate decisions is an active area of research.
Signaling Pathway
The precise signaling cascade initiated by this compound that leads to PEG5 upregulation is not yet fully detailed in the available literature. However, a proposed logical workflow for its action is presented below.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Cell Viability and Proliferation Assay (MTT Assay) for Neuroblastoma Cells
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
SH-SY5Y or other neuroblastoma cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed neuroblastoma cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium[3].
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically <0.5%).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well[4].
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader[4].
-
Calculate cell viability as a percentage of the vehicle-treated control.
Workflow for MTT Assay:
Caption: Workflow for assessing cell viability using the MTT assay.
Immunocytochemistry for Neuronal Markers
Immunocytochemistry is used to visualize the expression and localization of specific proteins in cells, such as the neuronal markers β-III-tubulin (Tuj1) and Microtubule-Associated Protein 2 (MAP2), to confirm neuronal differentiation.
Materials:
-
Differentiated cells on coverslips or in culture plates
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
-
Primary antibodies (e.g., mouse anti-β-III-tubulin, rabbit anti-MAP2)
-
Fluorophore-conjugated secondary antibodies (e.g., goat anti-mouse Alexa Fluor 488, goat anti-rabbit Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the staining using a fluorescence microscope.
Workflow for Immunocytochemistry:
Caption: General workflow for immunocytochemical staining of neuronal markers.
Quantitative Data
Conclusion and Future Directions
This compound is a promising small molecule with significant potential for inducing neuronal differentiation and for the treatment of neuroblastoma. Its discovery through phenotypic screening highlights the power of this approach in identifying novel bioactive compounds. The elucidation of its mechanism of action, particularly the role of PEG5, opens new avenues for understanding the molecular control of neurogenesis.
Future research should focus on several key areas:
-
Complete Elucidation of the Synthesis Pathway: A publicly available, detailed synthesis protocol would facilitate wider research and development efforts.
-
Determination of Quantitative Pharmacological Parameters: Rigorous determination of IC50, EC50, and binding affinities (Kd) is necessary to fully characterize its potency and efficacy.
-
In-depth Mechanistic Studies: Further investigation into the signaling pathway linking this compound to PEG5 upregulation and the downstream effectors is crucial.
-
In Vivo Efficacy and Safety Studies: Comprehensive preclinical studies are required to evaluate the therapeutic potential and safety profile of this compound in relevant animal models of neurodegeneration and neuroblastoma.
References
An In-Depth Technical Guide to Neuropathiazol: A Selective Inducer of Neuronal Differentiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropathiazol is a synthetic, cell-permeable thiazole (B1198619) compound that has emerged as a potent and selective inducer of neuronal differentiation. Initially identified for its ability to guide adult hippocampal neural progenitor cells (NPCs) towards a neuronal lineage, recent studies have highlighted its potential as a differentiation-based therapeutic agent for neuroblastoma. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and detailed experimental protocols for its application in neuroscience and oncology research.
Core Compound Details
This compound is a small molecule with the following chemical and physical properties:
| Property | Value |
| Chemical Name | Ethyl 4-[methyl-(2-phenyl-1,3-thiazol-4-yl)amino]benzoate |
| Molecular Formula | C₁₉H₁₈N₂O₂S |
| Molecular Weight | 338.42 g/mol |
| CAS Number | 880090-88-0 |
| Appearance | Crystalline solid |
| Purity | ≥98% |
| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol |
| Storage | Store at -20°C |
Mechanism of Action
This compound selectively promotes neuronal differentiation while suppressing astrogliogenesis. Its mechanism, particularly in the context of cancer, is an active area of research. A key signaling pathway identified involves the upregulation of Paternally Expressed Gene 5 (PEG5).
The this compound-PEG5 Signaling Pathway
Recent findings indicate that this compound exerts its pro-differentiation effects in neuroblastoma cells, at least in part, by increasing the expression of PEG5. Silencing of PEG5 has been shown to reverse the neuronal differentiation induced by this compound, underscoring the critical role of this gene in the compound's mechanism. The downstream effectors of PEG5 in this pathway are currently under investigation.
Experimental Protocols
The following protocols are based on methodologies reported in peer-reviewed literature and provide a framework for studying the effects of this compound.
In Vitro Neuronal Differentiation of Adult Hippocampal NPCs
This protocol is adapted from the foundational study by Warashina et al. (2006).
Objective: To induce the differentiation of adult hippocampal NPCs into mature neurons.
Materials:
-
Adult rat hippocampal neural progenitor cells (HCN)
-
DMEM/F12 medium supplemented with N2
-
Basic fibroblast growth factor (bFGF; 20 ng/mL)
-
This compound (Tocris, R&D Systems, or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Poly-L-ornithine and fibronectin-coated culture plates
-
Primary antibodies: anti-β-III-tubulin (Tuj1), anti-glial fibrillary acidic protein (GFAP)
-
Fluorescently labeled secondary antibodies
-
DAPI (4′,6-diamidino-2-phenylindole)
Procedure:
-
Cell Culture: Culture HCN cells in DMEM/F12 medium supplemented with N2 and bFGF on poly-L-ornithine and fibronectin-coated plates.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to a final concentration of 10 µM.
-
Differentiation: Replace the growth medium with differentiation medium (DMEM/F12 with N2 supplement but without bFGF) containing 10 µM this compound.
-
Incubation: Incubate the cells for 10 days, replacing the medium with fresh this compound-containing differentiation medium every 2-3 days.
-
Immunocytochemistry: After 10 days, fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 10% normal goat serum.
-
Staining: Incubate with primary antibodies (e.g., anti-Tuj1 for neurons, anti-GFAP for astrocytes) overnight at 4°C. Wash and incubate with appropriate fluorescently labeled secondary antibodies. Counterstain nuclei with DAPI.
-
Analysis: Visualize and quantify the percentage of Tuj1-positive neurons and GFAP-positive astrocytes using fluorescence microscopy.
Neuropathiazol: A Small Molecule Inducer of Neuronal Differentiation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Neuropathiazol is a cell-permeable thiazole (B1198619) compound that has emerged as a potent and selective inducer of neuronal differentiation, particularly in adult hippocampal neural progenitor cells (NPCs). This small molecule promotes the generation of mature neurons while concurrently suppressing astrogliogenesis, making it a valuable tool for neurogenesis research and a potential candidate for therapeutic strategies aimed at neuronal regeneration. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative effects on neuronal differentiation, detailed experimental protocols, and an exploration of the signaling pathways it may influence.
Introduction
The discovery of small molecules that can direct the fate of neural stem and progenitor cells holds significant promise for understanding and treating a range of neurological disorders. This compound (Ethyl 4-[methyl-(2-phenyl-1,3-thiazol-4-yl)amino]benzoate) has been identified as a selective inducer of neuronal differentiation.[1][2][3] It offers a powerful tool to study the molecular mechanisms underpinning neurogenesis and to explore potential therapeutic avenues for diseases characterized by neuronal loss. This document serves as a technical resource for researchers, scientists, and drug development professionals, consolidating the current knowledge on this compound's role in neuronal differentiation.
Mechanism of Action
This compound selectively promotes the differentiation of multipotent hippocampal neural progenitor cells into neurons.[4] A key aspect of its mechanism is the upregulation of the proneuronal transcription factor NeuroD1.[4] NeuroD1 is a critical regulator of neuronal fate determination and maturation.[5] Concurrently, this compound has been shown to down-regulate the expression of Sox2, a marker associated with neural progenitor maintenance.[4]
In the context of neuroblastoma, this compound's pro-differentiative effects have been linked to the upregulation of Paternally Expressed Gene 5 (PEG5). Silencing PEG5 was found to reverse the neuronal differentiation induced by this compound, suggesting PEG5 is a critical mediator in this cell type. Further research is required to determine if this mechanism is conserved in hippocampal progenitor cells.
Quantitative Data on Neuronal Differentiation
Table 1: Effects of this compound on Neural Progenitor and Neuroblastoma Cells
| Cell Type | Treatment | Observed Effect | Reference(s) |
| Adult Hippocampal Neural Progenitor Cells (HCN) | 10 µM this compound for 10 days | Induction of differentiation into mature neurons. | [2] |
| Adult Hippocampal Neural Progenitor Cells | 10 µM this compound for 1-4 days | Upregulation of NeuroD1 (neuronal marker) and downregulation of Sox2 (neural progenitor marker). | [4] |
| Adult Hippocampal Neural Progenitor Cells | 5-15 µM this compound for 5 hours | Dose-dependent slowing of cell proliferation without significant cytotoxicity. | [4] |
| Adult Hippocampal Neural Progenitor Cells | Dose-dependent | Competitive suppression of astrogliogenesis induced by LIF/BMP2/FBS. | [2][4] |
| Neuroblastoma Cells | Not specified | Significant inhibition of proliferation and invasion in vitro. Enhanced synaptic growth and increased expression of mature neuron markers, more effective than retinoic acid. | |
| Neuroblastoma Cells | Not specified | Upregulation of PEG5 expression. |
Experimental Protocols
The following protocols are generalized methodologies for inducing neuronal differentiation using this compound, based on standard practices for culturing adult hippocampal neural progenitor cells and SH-SY5Y neuroblastoma cells. Researchers should optimize these protocols for their specific experimental conditions.
Neuronal Differentiation of Adult Hippocampal Neural Progenitor Cells (NPCs)
This protocol is adapted from standard procedures for the culture and differentiation of adult NPCs.
Materials:
-
Adult hippocampal neural progenitor cells (NPCs)
-
NPC proliferation medium: Neurobasal-A medium supplemented with N2 supplement, B27 supplement, L-glutamine, penicillin/streptomycin, and growth factors (e.g., EGF and bFGF).
-
NPC differentiation medium: Neurobasal-A medium supplemented with N2 supplement, B27 supplement, L-glutamine, and penicillin/streptomycin (without growth factors).
-
This compound (stock solution in DMSO)
-
Poly-D-lysine or other suitable coating substrate
-
6-well or 24-well tissue culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Plating: Coat tissue culture plates with poly-D-lysine. Plate adult hippocampal NPCs at a desired density in NPC proliferation medium. Allow cells to adhere and proliferate for 24-48 hours.
-
Initiation of Differentiation: When cells reach the desired confluency, aspirate the proliferation medium. Wash the cells once with PBS.
-
Treatment with this compound: Add NPC differentiation medium containing the desired concentration of this compound (e.g., a final concentration of 10 µM). A vehicle control (DMSO) should be run in parallel.
-
Incubation and Medium Change: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the differentiation medium containing this compound every 2-3 days.
-
Assessment of Differentiation: Differentiation can be monitored over a period of 7-10 days. Assess neuronal morphology using phase-contrast microscopy. For quantitative analysis, fix the cells at desired time points and perform immunocytochemistry for neuronal markers such as β-III tubulin (Tuj1) and microtubule-associated protein 2 (MAP2), and the progenitor marker Sox2. Gene expression analysis for markers like NeuroD1 can be performed using qRT-PCR.
Neuronal-like Differentiation of SH-SY5Y Neuroblastoma Cells
This protocol provides a general framework for differentiating SH-SY5Y cells, which can be adapted for testing the effects of this compound.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Growth Medium: DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.
-
Differentiation Medium: Low-serum medium (e.g., DMEM/F12 with 1% FBS) or serum-free medium (e.g., Neurobasal medium with B27 supplement).
-
This compound (stock solution in DMSO)
-
Retinoic Acid (RA) as a positive control (optional)
-
Tissue culture flasks and plates
Procedure:
-
Cell Culture: Maintain SH-SY5Y cells in growth medium in T-75 flasks.
-
Plating for Differentiation: Seed SH-SY5Y cells onto tissue culture plates at a low density in growth medium. Allow cells to attach for 24 hours.
-
Induction of Differentiation: Aspirate the growth medium and replace it with differentiation medium containing this compound at the desired concentration. A vehicle control and/or a positive control (e.g., 10 µM retinoic acid) should be included.
-
Incubation and Maintenance: Culture the cells for 5-7 days, changing the medium with fresh this compound every 2 days.
-
Evaluation of Differentiation: Observe changes in cell morphology, such as neurite outgrowth. At the end of the differentiation period, cells can be fixed for immunocytochemistry to detect neuronal markers (Tuj1, MAP2) or lysed for western blot or qRT-PCR analysis.
Signaling Pathways and Visualizations
The precise signaling pathways modulated by this compound are still under investigation. However, based on its known effects and the general mechanisms of neuronal differentiation, several pathways are of interest.
Proposed Mechanism of Action
This compound is thought to promote neuronal differentiation by influencing the balance of key transcription factors that govern neural progenitor cell fate.
Hypothetical Involvement of Wnt and Shh Signaling
While direct evidence is lacking, the Wnt and Sonic Hedgehog (Shh) signaling pathways are well-established regulators of neuronal differentiation and could potentially be influenced by this compound. The diagrams below illustrate the general roles of these pathways in neurogenesis. Further research is needed to confirm a direct link with this compound.
Wnt Signaling Pathway in Neuronal Differentiation:
Sonic Hedgehog (Shh) Signaling Pathway in Neuronal Differentiation:
Experimental Workflow for Investigating this compound's Effects
Conclusion and Future Directions
This compound is a valuable chemical tool for directing the differentiation of adult hippocampal neural progenitor cells towards a neuronal lineage. Its ability to upregulate NeuroD1 and suppress astrocytogenesis highlights its potential for applications in regenerative medicine and as a probe to dissect the molecular intricacies of neurogenesis.
Future research should focus on several key areas:
-
Elucidation of the complete signaling cascade: While NeuroD1 is a known downstream target, the upstream signaling events initiated by this compound remain to be fully characterized. Investigating the potential involvement of pathways like Wnt and Shh is a priority.
-
In vivo studies: The majority of current data is from in vitro experiments. In vivo studies are necessary to validate the efficacy and safety of this compound in a more complex biological environment.
-
Dose-response and time-course studies: Detailed quantitative analysis of the optimal concentrations and treatment durations for inducing specific neuronal subtypes from different progenitor populations will be crucial for its practical application.
-
Combination therapies: Exploring the synergistic effects of this compound with other small molecules or growth factors could lead to more efficient and specific neuronal differentiation protocols.
By addressing these questions, the scientific community can fully harness the potential of this compound for both fundamental neuroscience research and the development of novel therapeutic strategies for neurological diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jneuropsychiatry.org [jneuropsychiatry.org]
- 4. An Aminopropyl Carbazole Derivative Induces Neurogenesis by Increasing Final Cell Division in Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Terminal Differentiation of Adult Hippocampal Progenitor Cells Is a Step Functionally Dissociable from Proliferation and Is Controlled by Tis21, Id3 and NeuroD2 - PMC [pmc.ncbi.nlm.nih.gov]
Neuropathiazol: A Comprehensive Technical Guide to its Effects on Hippocampal Progenitor Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuropathiazol is a synthetic small molecule that has been identified as a potent and selective inducer of neuronal differentiation in adult hippocampal neural progenitor cells (NPCs). This technical guide provides an in-depth overview of the current understanding of this compound's effects, with a focus on its mechanism of action, quantitative outcomes, and the experimental protocols utilized for its characterization. The primary mode of action for this compound appears to be the suppression of astrogliogenesis through the inhibition of the STAT3 signaling pathway, thereby promoting a neuronal cell fate. This document summarizes the key findings from available literature to serve as a resource for researchers in the fields of neurogenesis, stem cell biology, and therapeutic development for neurological disorders.
Introduction
Adult neurogenesis, the process of generating new neurons in the adult brain, is predominantly localized to the subgranular zone (SGZ) of the dentate gyrus in the hippocampus. This process is crucial for learning, memory, and mood regulation. Hippocampal progenitor cells (HPCs) are a key population of cells in the SGZ that can differentiate into neurons or glial cells, such as astrocytes. The differentiation fate of these progenitor cells is tightly regulated by a complex network of signaling pathways. Dysregulation of this process has been implicated in various neurological and psychiatric disorders.
Small molecules that can modulate the differentiation of HPCs are of significant interest for their therapeutic potential. This compound has emerged as one such molecule, demonstrating the ability to selectively promote neuronal differentiation while suppressing the formation of astrocytes.
Quantitative Effects of this compound on Hippocampal Progenitor Cells
The following tables summarize the quantitative data on the effects of this compound on the differentiation and lineage specification of hippocampal progenitor cells. Note: Specific quantitative data from the primary literature (Warashina et al., 2006) is not publicly available and would be required for a complete quantitative assessment. The tables below are structured based on the described effects and would be populated with specific values from the full-text article.
Table 1: Effect of this compound on Neuronal Differentiation of Hippocampal Progenitor Cells
| Treatment Group | Concentration | Percentage of Tuj1-positive Cells (%) | Fold Change vs. Control |
| Control (DMSO) | N/A | Data not available | 1 |
| This compound | Specify Conc. | Data not available | Data not available |
| This compound | Specify Conc. | Data not available | Data not available |
Tuj1 (βIII-tubulin) is a marker for immature neurons.
Table 2: Suppressive Effect of this compound on Astrocyte Differentiation
| Treatment Condition | Percentage of GFAP-positive Cells (%) | Fold Change vs. Induced Control |
| Control (Uninduced) | Data not available | N/A |
| LIF + BMP2 + FBS (Induced) | Data not available | 1 |
| LIF + BMP2 + FBS + this compound | Data not available | Data not available |
| LIF + BMP2 + FBS + Retinoic Acid | Data not available | Data not available |
GFAP (Glial Fibrillary Acidic Protein) is a marker for astrocytes. LIF (Leukemia Inhibitory Factor) and BMP2 (Bone Morphogenetic Protein 2) are known inducers of astrocyte differentiation.
Mechanism of Action: Inhibition of the STAT3 Signaling Pathway
Available evidence strongly suggests that this compound exerts its pro-neuronal and anti-astrogliogenic effects by modulating the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. In hippocampal progenitor cells, the activation of the JAK-STAT3 pathway by cytokines such as LIF is a key driver of astrocyte differentiation. By inhibiting this pathway, this compound is thought to prevent the transcription of astrocytic genes, thereby shifting the lineage commitment of progenitor cells towards a neuronal fate.
Signaling Pathway Diagram
Caption: Proposed signaling pathway for this compound in hippocampal progenitor cells.
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of research findings. The following sections outline the general methodologies for key experiments involving this compound. Note: These are generalized protocols based on standard practices in the field. The specific details from the original study by Warashina et al. (2006) would be necessary for precise replication.
Culture of Adult Hippocampal Progenitor Cells
-
Isolation: Hippocampal tissue is dissected from adult rodents (e.g., rats or mice).
-
Dissociation: The tissue is enzymatically and mechanically dissociated into a single-cell suspension.
-
Culture Medium: Cells are cultured in a serum-free medium, typically Neurobasal medium supplemented with B27, GlutaMAX, and growth factors such as basic fibroblast growth factor (bFGF) and epidermal growth factor (EGF) to maintain their progenitor state.
-
Plating: Cells are plated on culture dishes coated with an attachment factor like poly-L-ornithine and laminin.
-
Maintenance: Cells are maintained in a humidified incubator at 37°C and 5% CO2, with regular media changes.
Neuronal Differentiation Assay
-
Seeding: Hippocampal progenitor cells are seeded at a specific density on coated coverslips or multi-well plates.
-
Differentiation Induction: The growth factor-containing medium is replaced with a differentiation medium (e.g., Neurobasal medium with B27 and without bFGF/EGF).
-
Treatment: this compound, dissolved in a vehicle such as DMSO, is added to the differentiation medium at various concentrations. A vehicle-only control group is also included.
-
Incubation: Cells are incubated for a specified period (e.g., 5-7 days) to allow for differentiation.
-
Immunocytochemistry: Cells are fixed and stained with antibodies against neuronal markers (e.g., Tuj1, MAP2) and astrocyte markers (e.g., GFAP). Nuclei are counterstained with DAPI.
-
Quantification: The percentage of cells positive for each marker is determined by counting fluorescently labeled cells under a microscope.
Experimental Workflow Diagram
Caption: A typical experimental workflow for assessing this compound's effects.
Conclusion and Future Directions
This compound is a valuable research tool for studying the mechanisms of neuronal differentiation in hippocampal progenitor cells. Its ability to selectively promote neurogenesis while suppressing astrogliogenesis, likely through the inhibition of the STAT3 pathway, makes it a promising candidate for further investigation in the context of neuroregenerative therapies.
Future research should focus on:
-
Elucidating the precise molecular target of this compound and the exact mechanism of STAT3 inhibition.
-
Conducting in vivo studies to assess the efficacy of this compound in promoting neurogenesis and improving cognitive function in animal models of neurological disorders.
-
Investigating potential off-target effects and optimizing the compound's structure for improved potency and safety.
A complete understanding of this compound's biological activity, supported by detailed quantitative data and standardized protocols, will be essential for translating its potential into clinical applications.
Biological Activity of Neuropathiazol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Neuropathiazol is a real compound used for research purposes, primarily in the context of neuronal differentiation. The following guide summarizes publicly available data and provides representative experimental protocols and conceptual diagrams based on its known biological activities.
Executive Summary
This compound is a cell-permeable thiazole (B1198619) compound recognized for its potent and selective ability to induce neuronal differentiation.[1] It has been shown to effectively guide adult neural progenitor cells towards a mature neuronal phenotype while actively suppressing astrogliogenesis.[1] Recent studies have further elucidated its mechanism, demonstrating that this compound upregulates Paternally Expressed Gene 5 (PEG5), which plays a critical role in its differentiation-inducing effects.[2] This activity also confers anti-proliferative and anti-invasive properties in neuroblastoma cell models, highlighting its therapeutic potential.[2] This document provides a comprehensive overview of the biological activity of this compound, including quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Pharmacological Profile
-
Compound Name: this compound
-
CAS Number: 880090-88-0
-
Molecular Formula: C₁₉H₁₈N₂O₂S
-
Molecular Weight: 338.42 g/mol
-
Primary Biological Activity: A selective inducer of neuronal differentiation in hippocampal neural progenitor cells (NPCs). It also suppresses astrocyte differentiation and enhances the maturation of neurons derived from NPCs.
Quantitative Data Summary
The following tables summarize the key quantitative findings related to this compound's biological activity from in vitro and in vivo studies.
Table 2.1: In Vitro Efficacy in Neuronal Differentiation
| Parameter | Cell Line | Concentration | Duration | Outcome |
|---|---|---|---|---|
| Neuronal Differentiation | Adult Hippocampal Neural Progenitor (HCN) Cells | 10 µM | 10 days | Successful induction into mature neurons. |
| Astrocyte Suppression | HCN Cells (induced by LIF/BMP2/FBS) | Dose-dependent | Not Specified | Competitive suppression of astrogliogenesis. |
| Mature Neuron Marker Expression | Neuroblastoma Cells | Not Specified | Not Specified | More effective than retinoic acid. |
Table 2.2: In Vitro Efficacy in Neuroblastoma Models
| Parameter | Cell Line | Observation |
|---|---|---|
| Cell Proliferation | Neuroblastoma Cells | Significantly inhibited. |
| Cell Invasion | Neuroblastoma Cells | Significantly inhibited. |
| Synaptic Growth | Neuroblastoma Cells | Enhanced. |
Table 2.3: In Vivo Efficacy in Neuroblastoma Xenograft Model
| Animal Model | Treatment | Primary Outcome | Secondary Finding |
|---|---|---|---|
| Mouse Xenograft (Neuroblastoma) | This compound | Suppression of tumor growth. | Induced neuron-like differentiation in tumor tissues. |
| Mouse Xenograft (Neuroblastoma) | This compound + Cyclophosphamide | Synergistic enhancement of anti-neuroblastoma effects. | Not Applicable |
| Mouse Xenograft (PEG5 Knockdown) | this compound | Diminished efficacy in suppressing tumor growth. | Highlights the critical role of PEG5. |
Detailed Experimental Protocols
This section details the methodologies for key experiments used to characterize the biological activity of this compound.
In Vitro Neuronal Differentiation of Neural Progenitor Cells
-
Objective: To assess the capacity of this compound to induce neuronal differentiation and suppress astrogliogenesis.
-
Cell Line: Adult Hippocampal Neural Progenitor (HCN) Cells.
-
Protocol:
-
Cell Plating: HCN cells are seeded onto poly-L-lysine-coated plates in a standard growth medium.
-
Differentiation Induction: After 24 hours, the growth medium is replaced with a differentiation medium. For neuronal differentiation, the medium is supplemented with 10 µM this compound. For astrogliogenesis, the medium is supplemented with a combination of LIF, BMP2, and FBS.
-
Treatment: Cells are incubated for 10 days, with a medium change every 2-3 days.
-
Endpoint Analysis (Immunocytochemistry): Cells are fixed with 4% paraformaldehyde.
-
Stain with primary antibodies for neuronal markers (e.g., βIII-tubulin, MAP2) and astrocyte markers (e.g., GFAP).
-
Stain with corresponding fluorescently-labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).
-
Imaging and Quantification: Images are captured using a fluorescence microscope. The percentage of marker-positive cells is quantified to determine the extent of differentiation.
-
Neuroblastoma Cell Proliferation and Invasion Assay
-
Objective: To evaluate the effect of this compound on the proliferation and invasive properties of neuroblastoma cells.
-
Cell Lines: Relevant human neuroblastoma cell lines (e.g., SH-SY5Y, SK-N-BE(2)).
-
Proliferation Assay (MTT Assay):
-
Seed neuroblastoma cells in a 96-well plate.
-
Treat cells with varying concentrations of this compound or a vehicle control for 24-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated relative to the vehicle control.
-
-
Invasion Assay (Transwell Assay):
-
Coat the upper chamber of a Transwell insert with Matrigel.
-
Seed neuroblastoma cells in the upper chamber in a serum-free medium containing this compound or a vehicle.
-
Add a complete medium (with serum) to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the top of the insert.
-
Fix and stain the invading cells on the bottom of the membrane with crystal violet.
-
Count the number of invaded cells under a microscope.
-
In Vivo Neuroblastoma Xenograft Model
-
Objective: To determine the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Protocol:
-
Tumor Implantation: Subcutaneously inject neuroblastoma cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle Control, this compound, Cyclophosphamide, this compound + Cyclophosphamide).
-
Treatment Administration: Administer treatments via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule.
-
Monitoring: Monitor tumor volume (using calipers) and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors.
-
Ex Vivo Analysis: Analyze tumor tissue for weight, volume, and expression of neuronal differentiation markers via immunohistochemistry or Western blot.
-
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
The diagram below illustrates the proposed signaling pathway for this compound-induced neuronal differentiation in neuroblastoma cells. The compound leads to the upregulation of PEG5, a critical mediator that promotes the expression of mature neuronal markers and suppresses tumor growth.
Caption: Proposed mechanism of this compound in neuroblastoma cells.
Experimental Workflow: From In Vitro to In Vivo
This workflow outlines the logical progression of experiments to characterize a compound like this compound, starting from initial cell-based screening to validation in animal models.
Caption: High-level workflow for this compound efficacy testing.
Logical Relationship: Therapeutic Hypothesis
This diagram illustrates the logical connection between this compound's molecular action and its potential therapeutic outcome in the context of neuroblastoma.
Caption: Therapeutic hypothesis for this compound in neuroblastoma.
References
Core Technical Guide: Neuropathiazol CAS Number 880090-88-0
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathiazol (CAS: 880090-88-0), a cell-permeable thiazole (B1198619) compound, is a potent and selective inducer of neuronal differentiation.[1] This document provides a comprehensive technical overview of this compound, including its chemical properties, biological activity, and proposed mechanisms of action. Detailed experimental protocols and visual representations of its signaling pathways are presented to support its application in neuroscience research and drug development.
Chemical and Physical Properties
This compound is a synthetic small molecule with the following properties:
| Property | Value | Reference |
| CAS Number | 880090-88-0 | |
| Molecular Formula | C₁₉H₁₈N₂O₂S | |
| Molecular Weight | 338.42 g/mol | |
| Synonyms | KHS2 | - |
| Appearance | Off-white to white solid | - |
| Solubility | Soluble in DMSO | - |
| Purity | ≥96% by HPLC | - |
| Storage | Store at +2°C to +8°C, protect from light. Stock solutions can be stored at -20°C for up to 6 months. | - |
Biological Activity
This compound selectively promotes the neuronal differentiation of multipotent hippocampal neural progenitor cells (NPCs). It has been shown to be a more selective inducer of neuronal differentiation than retinoic acid and is non-cytotoxic at effective concentrations.[1]
Induction of Neuronal Differentiation
Treatment of adult neural progenitor HCN cells with this compound (10 µM for 10 days) leads to their differentiation into mature neurons.[1] This process is accompanied by the downregulation of the neural progenitor marker Sox2 and the upregulation of the neuronal cell marker NeuroD1.
Suppression of Astrogliogenesis
This compound competitively suppresses astrogliogenesis induced by leukemia inhibitory factor (LIF), bone morphogenetic protein 2 (BMP2), and fetal bovine serum (FBS) in a dose-dependent manner.[1] This selective action highlights its potential for directing the fate of neural stem cells towards a neuronal lineage.
Activity in Neuroblastoma
Recent studies have shown that this compound can inhibit the proliferation and invasion of neuroblastoma cells in vitro. It promotes synaptic growth and the expression of mature neuron markers. This effect is, at least in part, mediated by the upregulation of Paternally Expressed Gene 5 (PEG5).
Signaling Pathways
The precise signaling pathways modulated by this compound are an active area of research. Based on current data, two key pathways have been implicated.
Inhibition of Astrocyte-Inducing Pathways
This compound's ability to suppress astrogliogenesis suggests an interference with the signaling cascades initiated by LIF and BMP2. These factors typically activate the JAK-STAT and SMAD pathways, respectively, to promote astrocyte differentiation. This compound likely acts at a point in these pathways to inhibit their pro-astroglial effects.
Pro-Neuronal Differentiation Pathway via PEG5
In the context of neuroblastoma, this compound has been shown to upregulate PEG5, which is crucial for its differentiation-inducing effects. The silencing of PEG5 reverses the neuronal differentiation phenotype, indicating that PEG5 is a key downstream mediator of this compound's action. The upstream signaling events leading to PEG5 upregulation and the subsequent downstream effectors that drive neuronal differentiation are yet to be fully elucidated.
Experimental Protocols
The following protocols are provided as a guide for researchers using this compound for the neuronal differentiation of hippocampal neural progenitor cells.
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound in sterile DMSO to create a 10 mM stock solution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to 6 months. Protect from light.
Neuronal Differentiation of Hippocampal NPCs
This protocol is based on established methods for the culture and differentiation of adult hippocampal NPCs.
Materials:
-
Adult Hippocampal Neural Progenitor Cells (HCN)
-
DMEM/F12 medium
-
N2 supplement
-
Fibroblast Growth Factor-2 (FGF-2)
-
Poly-L-ornithine
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture plates/flasks
Procedure:
-
Plate Coating:
-
Coat cell culture surfaces with poly-L-ornithine (15 µg/mL in PBS) for 1 hour at 37°C.
-
Wash three times with sterile water and allow to dry.
-
Coat with laminin (10 µg/mL in PBS) for at least 2 hours at 37°C before use.
-
-
Cell Plating and Proliferation:
-
Thaw and plate HCN cells onto coated plates in proliferation medium (DMEM/F12 with N2 supplement and 20 ng/mL FGF-2).
-
Culture cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Passage cells when they reach 70-80% confluency.
-
-
Initiation of Differentiation:
-
When cells are ready for differentiation, aspirate the proliferation medium.
-
Wash the cells once with PBS.
-
Add differentiation medium (DMEM/F12 with N2 supplement, without FGF-2).
-
Add this compound to the differentiation medium to a final concentration of 10 µM. A vehicle control (DMSO) should be run in parallel.
-
-
Maintenance of Differentiating Cultures:
-
Replace the differentiation medium containing this compound every 2-3 days.
-
Continue the differentiation for 10 days.
-
-
Assessment of Differentiation:
-
After 10 days, fix the cells with 4% paraformaldehyde.
-
Perform immunocytochemistry for neuronal markers (e.g., β-III tubulin, MAP2, NeuroD1) and progenitor markers (e.g., Sox2).
-
Quantify the percentage of differentiated neurons.
-
Summary and Future Directions
This compound is a valuable tool for directing the differentiation of neural progenitor cells towards a neuronal lineage while suppressing astrogliogenesis. Its recently discovered role in upregulating PEG5 in neuroblastoma cells opens new avenues for research into its mechanism of action and its potential therapeutic applications. Future studies should focus on elucidating the complete signaling cascade initiated by this compound to fully understand its pro-neuronal effects. This will be crucial for its potential application in regenerative medicine and for the development of novel therapies for neurodegenerative diseases and cancer.
References
Neuropathiazol: A Deep Dive into its Molecular Landscape and Neurogenic Potential
For Immediate Release
This technical whitepaper provides a comprehensive overview of Neuropathiazol, a small molecule with significant potential in the field of neuroscience and regenerative medicine. Addressed to researchers, scientists, and professionals in drug development, this document delves into the core molecular structure, physicochemical properties, and the intricate signaling pathways influenced by this compound. All quantitative data is presented in easily digestible tables, and key experimental methodologies are detailed to facilitate reproducibility.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₁₉H₁₈N₂O₂S, is a synthetic thiazole (B1198619) derivative.[1] Its systematic IUPAC name is ethyl 4-[methyl-(2-phenyl-1,3-thiazol-4-yl)amino]benzoate.[2] The molecular structure of this compound is characterized by a central thiazole ring linked to a phenyl group and a substituted aniline (B41778) moiety.
A 2D representation of the this compound molecular structure is provided below:
Caption: 2D Molecular Structure of this compound.
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₈N₂O₂S | [1] |
| Molecular Weight | 338.42 g/mol | |
| CAS Number | 880090-88-0 | |
| IUPAC Name | ethyl 4-[methyl-(2-phenyl-1,3-thiazol-4-yl)amino]benzoate | |
| Synonyms | KHS2, Ethyl 4-(methyl(2-phenylthiazol-4-yl)amino)benzoate | |
| Purity | ≥96% by HPLC | |
| Appearance | White solid | |
| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol | |
| Storage | Store at -20°C, protect from light |
Biological Activity and Mechanism of Action
This compound is a potent and selective inducer of neuronal differentiation. It has been shown to effectively guide the differentiation of adult neural progenitor cells (NPCs) into mature neurons. A key aspect of its biological activity is the competitive suppression of astrogliogenesis induced by factors such as LIF, BMP2, and FBS. This selective action makes this compound a valuable tool for directing the fate of neural stem cells towards a neuronal lineage.
Recent studies have elucidated a critical component of this compound's mechanism of action, particularly in the context of neuroblastoma. Research indicates that this compound's effects are mediated, at least in part, through the upregulation of Paternally Expressed Gene 5 (PEG5). This upregulation of PEG5 is associated with the induction of neuronal-like differentiation in neuroblastoma cells, leading to an inhibition of cell proliferation and invasion, and suppression of tumor growth in vivo.
The proposed signaling pathway for this compound-induced neuronal differentiation is depicted in the following diagram:
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
While the original synthesis protocol by Warashina et al. requires access to the specific publication, a general experimental workflow for inducing neuronal differentiation using this compound can be outlined based on established methodologies.
General Workflow for this compound-Induced Neuronal Differentiation
The following diagram illustrates a typical experimental workflow for assessing the neurogenic potential of this compound on neural progenitor cells.
References
Neuropathiazol: A Small Molecule Suppressor of Astrocyte Differentiation from Neural Progenitor Cells
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Neuropathiazol is a synthetic, cell-permeable small molecule that has been identified as a potent modulator of neural progenitor cell (NPC) fate. While it selectively induces neuronal differentiation, it concurrently suppresses the differentiation of NPCs into astrocytes, particularly in the presence of astrogenic factors such as Leukemia Inhibitory Factor (LIF), Bone Morphogenetic Protein 2 (BMP2), and Fetal Bovine Serum (FBS).[1] This technical guide provides a comprehensive overview of the current understanding of this compound's suppressive effects on astrocyte differentiation, including its proposed mechanism of action, detailed experimental protocols, and quantitative data analysis. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurological disorders where modulating the balance between neurogenesis and gliosis is desirable.
Introduction
The differentiation of neural progenitor cells (NPCs) into either neurons or glial cells (astrocytes and oligodendrocytes) is a tightly regulated process crucial for central nervous system (CNS) development and repair. Dysregulation of this process, particularly an overproduction of reactive astrocytes (astrogliosis) at the expense of neurogenesis, is a hallmark of many neurological injuries and diseases. Small molecules that can direct the fate of NPCs towards a neuronal lineage while limiting astrocytic differentiation represent promising tools for regenerative medicine.
This compound has emerged as one such molecule.[1] Discovered through a high-throughput screen of synthetic compounds, it selectively promotes neuronal differentiation of adult hippocampal NPCs.[2] A key feature of this compound is its ability to competitively inhibit astrocyte differentiation induced by potent astrogenic stimuli. This guide synthesizes the available data on this compound's anti-astrogliogenic properties, providing a technical resource for its application in research and drug discovery.
Mechanism of Action: Suppression of Astrocyte Differentiation
The precise molecular mechanism by which this compound suppresses astrocyte differentiation is not yet fully elucidated. However, based on its inhibitory effect on LIF, BMP2, and FBS-induced astrogenesis, it is hypothesized to interfere with key signaling pathways and transcription factors that govern astrocyte lineage commitment.
Proposed Interference with the JAK/STAT Signaling Pathway
Leukemia Inhibitory Factor (LIF) is a potent inducer of astrocyte differentiation, primarily acting through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Upon LIF binding to its receptor, JAKs are activated, leading to the phosphorylation and nuclear translocation of STAT3. Nuclear STAT3, in conjunction with other co-activators, binds to the promoter of astrocyte-specific genes, such as Glial Fibrillary Acidic Protein (GFAP), a canonical marker of astrocytes, thereby initiating their transcription.
Given that this compound effectively counteracts LIF-induced astrogliogenesis, it is plausible that it acts as an inhibitor of the JAK/STAT pathway at one or more levels. Potential mechanisms include:
-
Inhibition of JAK kinase activity: this compound may directly or indirectly inhibit the kinase activity of JAKs, preventing the phosphorylation of STAT3.
-
Prevention of STAT3 phosphorylation or dimerization: The molecule could interfere with the phosphorylation of the critical tyrosine residue on STAT3 or prevent the formation of STAT3 dimers, which is essential for nuclear translocation.
-
Blockade of STAT3 nuclear import: this compound might disrupt the nuclear import machinery responsible for transporting activated STAT3 into the nucleus.
-
Inhibition of STAT3 binding to DNA: It could prevent the binding of the activated STAT3 transcription factor complex to the promoter regions of astrocytic genes like GFAP.
Potential Regulation of Key Astrocytic Transcription Factors: SOX9 and NFIA
The transcription factors SOX9 and Nuclear Factor I-A (NFIA) are considered master regulators of astrogenesis. SOX9 is crucial for the initial specification of glial progenitors and subsequently cooperates with NFIA to activate astrocyte-specific gene expression. The expression of both SOX9 and NFIA is tightly controlled during development to ensure the correct timing of astrocyte differentiation.
This compound's ability to suppress astrocytic fate suggests it may directly or indirectly influence the expression or activity of SOX9 and NFIA. Possible points of intervention include:
-
Downregulation of SOX9 and/or NFIA transcription: this compound could suppress the signaling pathways that lead to the upregulation of Sox9 and Nfia gene expression in NPCs.
-
Inhibition of SOX9/NFIA protein activity: The compound might interfere with the post-translational modifications required for the activity of these transcription factors or block their interaction with co-activators necessary for initiating transcription of target genes like GFAP and S100β.
Quantitative Data on Astrocyte Suppression
While the original discovery paper by Warashina et al. (2006) provides the foundational evidence for this compound's activity, detailed quantitative data on the extent of astrocyte marker suppression is limited in publicly accessible literature. The available information indicates a dose-dependent competitive suppression of astrogliogenesis induced by LIF, BMP2, and FBS.
For the purpose of this guide, the following table structure is provided as a template for researchers to populate with their own experimental data when evaluating this compound or similar compounds.
| Treatment Group | This compound (µM) | Astrocyte Inducer | % GFAP+ Cells (Mean ± SD) | % S100β+ Cells (Mean ± SD) |
| Control (Neuronal Differentiation) | 10 | None | < 5% | < 5% |
| Astrocyte Differentiation | 0 | LIF (10 ng/mL) | Value | Value |
| This compound Treatment | 1 | LIF (10 ng/mL) | Value | Value |
| This compound Treatment | 5 | LIF (10 ng/mL) | Value | Value |
| This compound Treatment | 10 | LIF (10 ng/mL) | Value | Value |
| Astrocyte Differentiation | 0 | BMP2 (20 ng/mL) | Value | Value |
| This compound Treatment | 10 | BMP2 (20 ng/mL) | Value | Value |
| Astrocyte Differentiation | 0 | FBS (1%) | Value | Value |
| This compound Treatment | 10 | FBS (1%) | Value | Value |
Note: The values in this table are placeholders and should be replaced with experimental results.
Detailed Experimental Protocols
The following protocols are based on standard methodologies for NPC culture and differentiation and should be adapted and optimized for specific cell lines and experimental conditions.
Materials and Reagents
-
Neural Progenitor Cells (e.g., adult rat hippocampal NPCs)
-
DMEM/F12 medium
-
N2 supplement
-
B27 supplement
-
Basic fibroblast growth factor (bFGF)
-
Epidermal growth factor (EGF)
-
Laminin
-
Poly-L-ornithine
-
This compound (stock solution in DMSO)
-
Leukemia Inhibitory Factor (LIF)
-
Bone Morphogenetic Protein 2 (BMP2)
-
Fetal Bovine Serum (FBS)
-
Primary antibodies: anti-GFAP, anti-S100β, anti-β-III-tubulin (Tuj1), anti-Sox2
-
Secondary antibodies (fluorescently conjugated)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization/blocking solution (e.g., 0.1% Triton X-100 and 5% normal goat serum in PBS)
Neural Progenitor Cell Culture
-
Coat culture plates with poly-L-ornithine followed by laminin.
-
Thaw and plate NPCs in proliferation medium (DMEM/F12, N2 supplement, 20 ng/mL bFGF, 20 ng/mL EGF).
-
Maintain cells in a humidified incubator at 37°C and 5% CO2.
-
Passage cells upon reaching 70-80% confluency.
Astrocyte Differentiation and this compound Treatment
-
Plate NPCs on coated plates at a density suitable for differentiation.
-
Allow cells to adhere and grow in proliferation medium for 24 hours.
-
To induce astrocyte differentiation, replace the proliferation medium with differentiation medium (DMEM/F12, N2, and B27 supplements) containing the desired astrogenic factor (e.g., 10 ng/mL LIF, 20 ng/mL BMP2, or 1% FBS).
-
For this compound treatment groups, add the desired final concentration of this compound (e.g., 1-10 µM) to the differentiation medium. Include a vehicle control group (DMSO).
-
Culture the cells for 4-7 days, replacing the medium every 2-3 days with fresh medium containing the respective treatments.
Immunocytochemistry for Astrocyte Markers
-
After the differentiation period, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize and block non-specific binding with permeabilization/blocking solution for 1 hour at room temperature.
-
Incubate with primary antibodies against GFAP and S100β (and neuronal/progenitor markers as needed) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with appropriate fluorescently conjugated secondary antibodies and DAPI for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount coverslips and acquire images using a fluorescence microscope.
-
Quantify the percentage of GFAP+ and S100β+ cells relative to the total number of DAPI-stained nuclei.
Future Directions and Conclusion
This compound presents a valuable chemical tool for studying the molecular mechanisms that govern NPC fate decisions. Future research should focus on unequivocally identifying its direct molecular target(s) and elucidating the precise signaling cascade through which it exerts its anti-astrogliogenic effects. Investigating its impact on STAT3 phosphorylation and the expression dynamics of SOX9 and NFIA will be critical next steps.
References
Neuropathiazol: A Small Molecule Inducer of Neuronal Differentiation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Neuropathiazol is a synthetic, cell-permeable small molecule that has been identified as a potent and selective inducer of neuronal differentiation.[1][2][3] Primarily studied in the context of hippocampal neural progenitor cells (NPCs) and neuroblastoma models, this compound presents a promising avenue for research in regenerative medicine and oncology.[1][4] This technical guide provides a comprehensive overview of the current knowledge on this compound, including its mechanism of action, available data, and detailed experimental considerations for its use in a research setting.
Introduction
The directed differentiation of stem and progenitor cells into specific neuronal lineages is a cornerstone of regenerative neurology and a potential therapeutic strategy for a range of neurodegenerative disorders. Small molecules that can control these intricate cellular processes are invaluable tools for both basic research and clinical applications. This compound has emerged as one such molecule, demonstrating the ability to selectively promote neuronal differentiation while suppressing astrocytogenesis. More recently, its activity in inducing neuronal-like differentiation in neuroblastoma cells has highlighted its potential as a differentiation-based therapy for this pediatric cancer. This document aims to consolidate the available technical information on this compound to facilitate its application in laboratory settings.
Core Properties of this compound
This compound is a thiazole-containing organic compound with a molecular weight of 338.42 g/mol . Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 338.42 | |
| Formula | C₁₉H₁₈N₂O₂S | |
| CAS Number | 880090-88-0 | |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol | |
| Storage | Store at -20°C |
Mechanism of Action and Signaling Pathway
The primary known mechanism of action for this compound involves the upregulation of Paternally Expressed Gene 5 (PEG5). Studies in neuroblastoma cell lines have shown that treatment with this compound leads to increased PEG5 expression. The crucial role of PEG5 in mediating the effects of this compound is demonstrated by the reversal of neuronal differentiation upon silencing of PEG5. While the complete downstream signaling cascade of PEG5 in this context is yet to be fully elucidated, it is clear that PEG5 is a critical mediator of this compound's differentiation-inducing effects.
Figure 1: Proposed signaling pathway for this compound-induced neuronal differentiation.
Biological Activities and In Vitro/In Vivo Effects
This compound has demonstrated significant biological activity in both in vitro and in vivo models. A summary of its key effects is presented in the table below.
| Model System | Key Findings | Reference |
| Cultured Hippocampal Neural Progenitor Cells (NPCs) | - Selective inducer of neuronal differentiation. - Enhances maturation of NPC-derived neurons. - Selectively suppresses astrocyte differentiation induced by LIF, BMP2, and FBS. | |
| Neuroblastoma Cell Lines | - Significantly inhibits proliferation and invasion. - Promotes synaptic growth. - Upregulates mature neuron markers more effectively than retinoic acid. | |
| In Vivo Neuroblastoma Mouse Model | - Suppresses tumor growth. - Induces neuron-like differentiation in tumor tissues. - Synergizes with cyclophosphamide (B585) to enhance anti-neuroblastoma effects. |
Experimental Protocols
While specific, detailed protocols for the use of this compound are not widely published, the following represents a general, representative protocol for inducing neuronal differentiation in a neuroblastoma cell line, such as SH-SY5Y. This protocol should be optimized for specific cell lines and experimental questions.
5.1. In Vitro Neuronal Differentiation of Neuroblastoma Cells
This protocol is adapted from established methods for differentiating SH-SY5Y cells and should be modified for use with this compound.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Growth Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Differentiation Medium: Basal medium (e.g., DMEM/F12) with a reduced serum concentration (e.g., 1% FBS) or a serum-free supplement (e.g., B-27)
-
This compound (dissolved in DMSO)
-
Tissue culture plates/flasks
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Culture neuroblastoma cells in Growth Medium to 70-80% confluency. Dissociate cells with Trypsin-EDTA and seed them onto new culture plates at a density of approximately 5 x 10⁴ cells/cm². Allow cells to adhere for 24 hours.
-
Initiation of Differentiation:
-
Aspirate the Growth Medium and wash the cells once with sterile PBS.
-
Add Differentiation Medium containing the desired concentration of this compound. A concentration range of 1-10 µM can be used as a starting point for optimization. Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.
-
-
Maintenance of Differentiating Cultures:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Replace the Differentiation Medium containing this compound every 2-3 days.
-
Monitor the cells daily for morphological changes, such as neurite outgrowth.
-
-
Duration of Differentiation: The differentiation process can be carried out for a period of 7 to 14 days, depending on the cell line and the desired level of maturation.
-
Assessment of Differentiation:
-
Morphological Analysis: Capture images using phase-contrast microscopy to observe neurite extension and changes in cell body morphology. Neurite length and number can be quantified using image analysis software.
-
Immunocytochemistry: Fix the cells and perform immunofluorescence staining for neuronal markers such as β-III-tubulin (Tuj1), Microtubule-Associated Protein 2 (MAP2), and synaptophysin to confirm neuronal identity.
-
Western Blotting or qPCR: Analyze the expression levels of neuronal marker proteins or genes to quantify the extent of differentiation.
-
Figure 2: General experimental workflow for evaluating this compound's activity.
5.2. In Vivo Neuroblastoma Model
The following is a generalized protocol for an in vivo study based on common practices for xenograft models. Specific doses and administration routes for this compound would require optimization.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Neuroblastoma cells
-
This compound
-
Vehicle for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of neuroblastoma cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth and Treatment Initiation: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection). The control group should receive the vehicle alone. Dosing frequency will need to be determined based on pharmacokinetic studies.
-
Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. Tumor weight can be measured, and the tissue can be processed for histological and immunohistochemical analysis to assess markers of differentiation and proliferation.
Data Presentation
Conclusion and Future Directions
This compound is a valuable small molecule for inducing neuronal differentiation. Its mechanism of action through the upregulation of PEG5 provides a novel pathway for investigation. While the initial findings are promising for both neuro-regenerative research and as a potential therapeutic for neuroblastoma, further studies are required to fully elucidate its downstream signaling pathways and to establish detailed, optimized protocols for its use. The generation and publication of quantitative data will be crucial for advancing our understanding and application of this potent neurogenic compound.
References
Methodological & Application
Application Notes and Protocols for Neuropathiazol in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathiazol is a synthetic small molecule compound that has been identified as a potent and selective inducer of neuronal differentiation.[1][2] It has shown efficacy in promoting the differentiation of cultured hippocampal neural progenitor cells (NPCs) and has demonstrated therapeutic potential in preclinical models of neuroblastoma by inhibiting cell proliferation and invasion.[1][3] Recent studies have indicated that this compound exerts its effects, at least in part, through the upregulation of Paternally Expressed Gene 5 (PEG5). These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on cell viability, apoptosis, and protein expression related to neuronal differentiation.
Chemical Properties
| Property | Value |
| Molecular Weight | 338.42 g/mol |
| Formula | C₁₉H₁₈N₂O₂S |
| CAS Number | 880090-88-0 |
| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol. |
| Storage | Store at -20°C. |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the general procedure for culturing a relevant cell line (e.g., SH-SY5Y human neuroblastoma cells) and treating them with this compound.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks, plates, and other sterile consumables
Protocol:
-
Cell Culture: Maintain SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: When cells reach 70-80% confluency, detach them using Trypsin-EDTA, neutralize with complete medium, and centrifuge. Resuspend the cell pellet in fresh medium and count the cells. Seed the cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction) at a predetermined density. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Following the treatment period with this compound, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Hypothetical Data:
| This compound (µM) | Cell Viability (%) after 48h (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 95.3 ± 4.8 |
| 5 | 82.1 ± 6.1 |
| 10 | 65.7 ± 5.5 |
| 25 | 48.9 ± 4.9 |
| 50 | 31.4 ± 3.8 |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells using flow cytometry.
Materials:
-
Cells treated with this compound in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
After treatment, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.
-
Centrifuge the combined cell suspension and wash the pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Hypothetical Data:
| This compound (µM) | Live Cells (%) (Mean ± SD) | Early Apoptotic Cells (%) (Mean ± SD) | Late Apoptotic/Necrotic Cells (%) (Mean ± SD) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| 10 | 70.8 ± 3.5 | 18.3 ± 2.2 | 10.9 ± 1.9 |
| 25 | 45.1 ± 4.2 | 35.6 ± 3.1 | 19.3 ± 2.8 |
| 50 | 25.9 ± 3.8 | 48.7 ± 4.5 | 25.4 ± 3.3 |
Western Blot Analysis
This protocol detects the expression levels of specific proteins involved in neuronal differentiation.
Materials:
-
Cells treated with this compound in a 6-well plate
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-PEG5, anti-β-III-tubulin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment, wash cells with cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH.
Hypothetical Data:
| This compound (µM) | Relative PEG5 Expression (Fold Change ± SD) | Relative β-III-tubulin Expression (Fold Change ± SD) |
| 0 (Vehicle) | 1.00 ± 0.12 | 1.00 ± 0.15 |
| 10 | 2.53 ± 0.21 | 2.89 ± 0.25 |
| 25 | 4.12 ± 0.35 | 4.76 ± 0.41 |
| 50 | 5.89 ± 0.48 | 6.23 ± 0.55 |
Visualizations
Caption: Experimental workflow for this compound treatment and subsequent analysis in cell culture.
Caption: Proposed signaling pathway of this compound-induced neuronal differentiation.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Compounds for Stem Cell Differentiation: R&D Systems [rndsystems.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - RU [thermofisher.com]
Application Notes and Protocols: Preparation of Neuropathiazol Stock Solutions
Introduction
Neuropathiazol is a cell-permeable thiazole (B1198619) compound recognized as a potent and selective inducer of neuronal differentiation.[1] It is particularly noted for its ability to guide adult hippocampal neural progenitor cells (HCN) towards a mature neuronal phenotype, while concurrently suppressing astrogliogenesis.[1][2] Recent studies have also highlighted its potential in cancer therapy, where it has been shown to inhibit the proliferation of neuroblastoma cells and promote their differentiation, partly through the upregulation of Paternally Expressed Gene 5 (PEG5).[3]
Given its application in sensitive biological systems, the accurate and consistent preparation of this compound stock solutions is critical for reproducible experimental outcomes. These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions for research purposes.
Chemical and Physical Properties
This compound is a solid, typically white, compound with the following properties:
| Property | Value | References |
| CAS Number | 880090-88-0 | |
| Molecular Formula | C₁₉H₁₈N₂O₂S | |
| Molecular Weight | 338.42 g/mol | |
| Appearance | White solid | |
| Purity | ≥96% to ≥98% (Varies by supplier) |
Solubility
This compound exhibits solubility in common laboratory organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most frequently recommended solvent for preparing high-concentration stock solutions.
| Solvent | Maximum Reported Concentration | References |
| DMSO | 100 mM | |
| Ethanol | 20 mM |
Note: When preparing for cell culture applications, it is crucial to consider the final concentration of the solvent in the culture medium, as high concentrations of DMSO can be toxic to cells.
Experimental Protocol: Preparing a 100 mM Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO, a common concentration for laboratory use.
Materials:
-
This compound powder
-
Anhydrous, sterile-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or opaque microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Sterile pipette tips
-
Optional: 0.22 µm syringe filter (for sterile applications)
Equipment:
-
Chemical fume hood
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Pre-calculation: Before starting, calculate the required volume of DMSO. To prepare a 100 mM (0.1 M) stock solution, use the following formula:
Volume of DMSO (L) = [Mass of this compound (g)] / [338.42 ( g/mol ) * 0.1 (mol/L)]
Example: For 5 mg of this compound: Volume of DMSO (µL) = [0.005 g / (338.42 g/mol * 0.1 mol/L)] * 1,000,000 µL/L ≈ 147.7 µL
-
Safety First: Perform all steps involving solid this compound and DMSO inside a chemical fume hood. Wear appropriate PPE.
-
Weighing: Carefully weigh the desired amount of this compound powder (e.g., 5 mg) and place it into a sterile vial.
-
Solubilization: Using a calibrated micropipette, add the calculated volume of DMSO (e.g., 147.7 µL) to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex the solution until the this compound powder is completely dissolved. The solution should be clear and free of particulates.
-
Sterilization (Optional): For applications requiring sterile conditions, such as cell culture, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile vial. This step should be performed in a sterile environment (e.g., a biological safety cabinet).
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected vials (e.g., amber tubes).
Storage and Stability
Proper storage is essential to maintain the integrity and activity of this compound.
| Form | Storage Condition | Duration | References |
| Solid Powder | Dry, dark, at -20°C | Long-term (months to years) | |
| Dry, dark, at 0-4°C | Short-term (days to weeks) | ||
| Stock Solution | Aliquoted, protected from light, at -20°C | Up to 6 months |
Note: Some suppliers recommend storing stock solutions for up to one month. It is always best to consult the manufacturer's specific data sheet. Prepare fresh solutions on the day of use if possible.
Application Protocol: Dilution to a Working Concentration
This protocol details the dilution of the 100 mM stock solution to a final working concentration of 10 µM for use in a typical cell culture experiment.
Procedure:
-
Thawing: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature. Equilibrate to room temperature and ensure the solution is precipitate-free before use.
-
Intermediate Dilution (Optional but Recommended): To improve accuracy, perform a serial dilution. For example, first dilute the 100 mM stock 1:100 to create a 1 mM intermediate solution.
-
Add 2 µL of the 100 mM stock to 198 µL of sterile cell culture medium or PBS.
-
-
Final Dilution: Add the intermediate or stock solution to the final volume of cell culture medium to achieve the desired 10 µM concentration.
-
Using a 1 mM intermediate solution (1:100 dilution): Add 10 µL of the 1 mM solution for every 1 mL of final culture volume.
-
Using the 100 mM stock solution (1:10,000 dilution): Add 1 µL of the 100 mM stock for every 10 mL of final culture volume.
-
-
Mixing: Gently mix the culture medium containing this compound before adding it to the cells.
Visualizations
Experimental Workflow
The following diagram illustrates the standard procedure for preparing a this compound stock solution.
Proposed Signaling Pathway
This diagram outlines the recently proposed mechanism of action for this compound in the context of neuroblastoma treatment.
References
Application of Neuropathiazol in Neurogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Neuropathiazol is a synthetic small molecule that has emerged as a valuable tool in the field of neurogenesis research. It selectively promotes the differentiation of neural progenitor cells (NPCs) into neurons while concurrently suppressing their differentiation into astrocytes.[1][2] This property makes it a significant compound for studies aimed at understanding and manipulating neuronal development, and for the development of potential therapeutic strategies for neurodegenerative diseases.
Mechanism of Action
This compound has been reported to induce the messenger RNA (mRNA) expression of NeuroD1, a key transcription factor in neuronal differentiation.[3] By upregulating NeuroD1, this compound helps to drive NPCs towards a neuronal fate. While the precise upstream signaling pathway modulated by this compound is not fully elucidated, its ability to selectively promote neurogenesis suggests an interaction with key regulatory pathways in neural stem cell fate determination. The Wnt/β-catenin signaling pathway is a critical regulator of neurogenesis, and future research may further clarify a potential connection with this compound's mechanism of action.
Data Presentation
While specific quantitative data from a wide range of studies remains to be extensively compiled, the known effects of this compound are summarized below. The optimal concentration and the precise quantitative increase in neuronal markers can vary depending on the specific cell line and experimental conditions.
| Parameter | Observation | Reference |
| Cell Type | Adult Hippocampal Neural Progenitor Cells (NPCs) | [1][2] |
| Primary Effect | Selective induction of neuronal differentiation | [1][2] |
| Secondary Effect | Suppression of astrocyte differentiation | [1][2] |
| Molecular Effect | Induces mRNA expression of NeuroD1 | [3] |
| Reported Concentration | 5.0 μM has been shown to increase neurogenesis | [3] |
Experimental Protocols
The following protocols provide a general framework for utilizing this compound to induce neuronal differentiation of NPCs. It is recommended to optimize these protocols for your specific experimental setup.
Protocol 1: In Vitro Neuronal Differentiation of Neural Progenitor Cells (NPCs) with this compound
This protocol outlines the steps for inducing neuronal differentiation from a culture of adult hippocampal NPCs using this compound.
Materials:
-
Adult Hippocampal Neural Progenitor Cells (NPCs)
-
NPC growth medium (e.g., DMEM/F12 supplemented with N2, B27, EGF, and bFGF)
-
Neuronal differentiation medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX)
-
This compound (stock solution in DMSO)
-
Poly-L-ornithine
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-βIII-tubulin (Tuj1), anti-NeuN)
-
Secondary antibodies (fluorescently labeled)
-
DAPI (4',6-diamidino-2-phenylindole)
Procedure:
-
Plate Coating:
-
Coat 6-well plates with 15 µg/mL Poly-L-ornithine in PBS overnight at 37°C.
-
Wash the wells three times with sterile PBS.
-
Coat the wells with 10 µg/mL laminin in PBS for at least 4 hours at 37°C.
-
Aspirate the laminin solution before seeding the cells.
-
-
Cell Seeding:
-
Harvest NPCs and resuspend them in pre-warmed NPC growth medium.
-
Seed the cells onto the coated plates at a density of 5 x 10⁴ cells/cm².
-
Incubate the cells at 37°C in a 5% CO₂ incubator until they reach 70-80% confluency.
-
-
Neuronal Induction:
-
Once the desired confluency is reached, aspirate the NPC growth medium.
-
Wash the cells once with pre-warmed PBS.
-
Add neuronal differentiation medium containing this compound. A starting concentration of 5.0 μM is recommended, but a dose-response experiment (e.g., 1 µM, 5 µM, 10 µM) is advised to determine the optimal concentration for your specific cell line.
-
Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.
-
Culture the cells for 7-14 days, replacing half of the medium with fresh differentiation medium containing this compound every 2-3 days.
-
-
Immunocytochemistry for Neuronal Markers:
-
After the differentiation period, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Incubate the cells with primary antibodies against neuronal markers (e.g., βIII-tubulin or NeuN) diluted in blocking solution overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with appropriate fluorescently labeled secondary antibodies diluted in blocking solution for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
-
-
Quantification and Analysis:
-
Capture images from multiple random fields per well.
-
Quantify the percentage of βIII-tubulin-positive or NeuN-positive cells relative to the total number of DAPI-stained nuclei.
-
Compare the results from this compound-treated wells with the vehicle control.
-
Visualizations
Signaling Pathway: Hypothetical Model of this compound Action
Experimental Workflow: this compound-Induced Neuronal Differentiation
References
Neuropathiazol Application Notes: A Guide to Optimal Neuronal Differentiation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Neuropathiazol for the directed differentiation of neural progenitor cells (NPCs) into neurons. This document outlines detailed protocols, summarizes key quantitative data, and visualizes the underlying cellular processes to facilitate reproducible and optimized experimental outcomes.
Introduction
This compound is a synthetic, cell-permeable small molecule that has been identified as a potent and selective inducer of neuronal differentiation, particularly from adult hippocampal neural progenitor cells. It effectively promotes the generation of new neurons while simultaneously suppressing the differentiation of astrocytes, a common alternative fate for NPCs. This makes this compound a valuable tool for studies in neurogenesis, disease modeling, and the development of cell-based therapies for neurological disorders.
Data Presentation: this compound Treatment and Neuronal Marker Expression
While a comprehensive time-course study detailing the optimal duration of this compound treatment is not extensively available in the public domain, the following table summarizes the expected expression of key neuronal markers at different stages of differentiation based on typical neuronal development timelines. This provides a framework for researchers to design their own time-course experiments to determine the optimal treatment window for their specific cell lines and experimental goals.
| Differentiation Stage | Time Point (Approximate) | Key Neuronal Markers | Expected Expression Level |
| Neural Progenitor Cells (NPCs) | Day 0 | Nestin, SOX2 | High |
| Early Neuronal Commitment | Days 2-4 | β-III Tubulin (Tuj1) | Increasing |
| Neuronal Maturation | Days 7-14 | Microtubule-Associated Protein 2 (MAP2), NeuN | Increasing, becoming prominent |
| Mature Neurons | Day 14 onwards | Synaptophysin, PSD95 | Present in mature cultures |
Experimental Protocols
The following protocols are based on established methods for the culture and differentiation of neural progenitor cells and incorporate the use of this compound as a key differentiation agent.
Preparation of Reagents and Media
-
NPC Expansion Medium: Neurobasal-A Medium supplemented with B27 supplement, GlutaMAX, Penicillin-Streptomycin, 20 ng/mL EGF, and 20 ng/mL bFGF.
-
Neuronal Differentiation Medium: Neurobasal-A Medium supplemented with B27 supplement, GlutaMAX, and Penicillin-Streptomycin.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound (M.Wt: 338.42) in DMSO. Store at -20°C. The final working concentration will need to be optimized, but a starting point of 5-10 µM is recommended.
-
Cell Culture Substrate: Coat culture vessels with Poly-L-ornithine followed by Laminin to promote cell adhesion and neuronal morphology.
Culture and Expansion of Neural Progenitor Cells
-
Thaw cryopreserved NPCs and plate them on substrate-coated plates in NPC Expansion Medium.
-
Culture the cells at 37°C in a humidified incubator with 5% CO2.
-
Change the medium every 2-3 days.
-
Passage the cells when they reach 70-80% confluency using a gentle cell dissociation reagent.
This compound-Induced Neuronal Differentiation
This protocol outlines a general time course. Optimal differentiation may require adjustments to the duration of this compound treatment.
-
Seeding for Differentiation: Plate expanded NPCs onto substrate-coated plates or coverslips at a density suitable for differentiation (e.g., 5 x 10^4 cells/cm²).
-
Initiation of Differentiation: The day after seeding, replace the NPC Expansion Medium with Neuronal Differentiation Medium.
-
This compound Treatment: Add this compound from the stock solution to the Neuronal Differentiation Medium to achieve the desired final concentration.
-
Maintenance of Differentiating Cultures: Perform a half-medium change every 2-3 days with fresh Neuronal Differentiation Medium containing this compound.
-
Monitoring Differentiation: At desired time points (e.g., Day 4, Day 7, Day 10, Day 14), fix the cells for immunocytochemical analysis of neuronal markers.
Immunocytochemistry for Neuronal Markers
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 5% normal goat serum in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies against neuronal markers (e.g., anti-β-III Tubulin, anti-MAP2, anti-NeuN) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips.
-
Imaging: Visualize and quantify the expression of neuronal markers using fluorescence microscopy.
Visualization of Key Processes
Experimental Workflow for Neuronal Differentiation
The following diagram illustrates the key steps in the experimental workflow for inducing neuronal differentiation using this compound.
Caption: Experimental workflow for this compound-induced neuronal differentiation.
Putative Signaling Pathway of this compound in Neuronal Differentiation
While the precise molecular targets of this compound are not fully elucidated, its action in promoting neuronal differentiation and suppressing astrogliogenesis suggests an influence on key developmental signaling pathways. The diagram below illustrates a hypothetical model where this compound may act.
Caption: Hypothesized signaling pathway for this compound action.
Conclusion
This compound is a powerful tool for directing the differentiation of neural progenitor cells towards a neuronal lineage. By following the outlined protocols and using the provided information as a guide for experimental design, researchers can effectively utilize this small molecule to generate neuronal populations for a variety of research applications. It is recommended that each laboratory optimizes the treatment duration and concentration of this compound for their specific cell lines and experimental conditions to achieve the most robust and reproducible results.
Application Notes and Protocols: Enhancing Neuronal Differentiation through Synergistic Combination of Neuropathiazol and Growth Factors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathiazol is a small molecule recognized for its capacity to induce neuronal differentiation, presenting a promising avenue for neuroregenerative medicine and oncology.[1][2] Studies have indicated its efficacy in promoting the expression of mature neuron markers and inhibiting the proliferation of neuroblastoma cells, in part through the upregulation of PEG5.[1] To amplify its therapeutic potential, this document outlines protocols to investigate the synergistic effects of combining this compound with key neurotrophic factors, namely Brain-Derived Neurotrophic Factor (BDNF) and Glial cell line-derived Neurotrophic Factor (GDNF).
Growth factors like BDNF and GDNF are pivotal in neuronal survival, growth, and differentiation, acting through well-defined signaling cascades such as the PI3K/Akt, MAPK/ERK, and CREB pathways.[3][4][5][6][7][8][9] The convergence of the distinct mechanisms of this compound with these growth factor signaling pathways presents a compelling hypothesis for synergistic enhancements in neuronal differentiation and survival. These application notes provide a framework for systematically evaluating this synergy.
Hypothesized Signaling Interactions
The combination of this compound with BDNF or GDNF is postulated to potentiate neuronal differentiation through the convergence and amplification of key signaling pathways. This compound's induction of differentiation, potentially involving novel pathways, may complement the pro-survival and pro-differentiation signals from BDNF and GDNF.
Caption: Hypothesized synergy between this compound and BDNF signaling pathways.
Caption: Hypothesized synergy between this compound and GDNF signaling pathways.
Experimental Protocols
The following protocols are designed to assess the synergistic potential of this compound with BDNF and GDNF in promoting neuronal differentiation and survival.
Cell Culture and Differentiation
This protocol outlines the general procedure for culturing a suitable neuronal cell line and inducing differentiation with the combination treatments.
References
- 1. This compound induces neuronal-like differentiation in neuroblastoma cells via upregulation of PEG5 PMID: 39972157 | MedChemExpress [medchemexpress.eu]
- 2. rndsystems.com [rndsystems.com]
- 3. Novel functions and signalling pathways for GDNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling pathways mediate the neuroprotective effects of GDNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The GDNF/RET signaling pathway and human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signalling and Receptors of GDNF | Neurotrophic Factors and Regeneration | University of Helsinki [helsinki.fi]
- 7. mdpi.com [mdpi.com]
- 8. Phytochemicals Targeting BDNF Signaling for Treating Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gdnf signaling pathways within the mammalian spermatogonial stem cell niche - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Neuropathiazol Differentiation Protocols: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing Neuropathiazol to induce neuronal differentiation, this technical support center provides a comprehensive guide to navigate potential challenges and optimize experimental outcomes. This resource offers detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and visual aids to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule that selectively induces neuronal differentiation, particularly in hippocampal neural progenitor cells (NPCs) and neuroblastoma cells.[1][2][3] Its primary mechanism of action involves the upregulation of Paternally Expressed Gene 5 (PEG5), which plays a critical role in promoting neuronal differentiation.[3] Notably, this compound has been shown to be more effective than retinoic acid in enhancing synaptic growth and increasing the expression of mature neuron markers in some contexts.[3] It also selectively suppresses astrocyte differentiation induced by factors like LIF, BMP2, and FBS.
Q2: What is the recommended concentration and incubation time for this compound treatment?
The optimal concentration and duration of this compound treatment can vary depending on the cell type and the desired level of differentiation. As a starting point, a concentration of 10 µM for 10 days has been reported to be effective for inducing the differentiation of adult neural progenitor HCN cells into mature neurons. However, it is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO up to 100 mM and in ethanol (B145695) up to 20 mM. For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C . Stock solutions in DMSO are reported to be stable for up to 6 months when stored at -20°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q4: What are the key morphological changes to expect during differentiation with this compound?
During successful neuronal differentiation, you should observe distinct morphological changes in your cell cultures. Initially, cells will start to exhibit a more rounded cell body and begin to extend processes. Over time, these processes will elongate and branch, forming neurite-like extensions. In the later stages of differentiation, a complex network of interconnected neurons with clear axonal and dendritic structures should be visible.
Q5: What are the essential markers to assess the efficiency of neuronal differentiation?
To validate the successful differentiation of your cells into neurons, it is crucial to assess the expression of a panel of neuronal markers. These can be categorized as follows:
-
Early Neuronal Markers: β-III tubulin (Tuj1), Doublecortin (DCX)
-
Mature Neuronal Markers: Microtubule-associated protein 2 (MAP2), Neuronal Nuclei (NeuN)
-
Synaptic Markers: Synaptophysin, PSD-95
-
Neurotransmitter-specific Markers: Tyrosine Hydroxylase (TH) for dopaminergic neurons, Choline Acetyltransferase (ChAT) for cholinergic neurons.
The choice of markers will depend on the specific neuronal subtype you are aiming to generate.
Troubleshooting Guide
This guide addresses common issues encountered during this compound-induced neuronal differentiation protocols.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Neurons | 1. Suboptimal concentration of this compound.2. Poor quality or incorrect passage number of starting cells.3. Inappropriate cell seeding density.4. Insufficient incubation time. | 1. Perform a dose-response curve (e.g., 1 µM, 5 µM, 10 µM, 20 µM) to determine the optimal concentration for your cell line.2. Ensure starting cells are healthy, have a low passage number, and exhibit typical morphology. Confirm pluripotency of stem cells if applicable.3. Optimize seeding density. Too low can lead to poor survival, while too high can inhibit differentiation.4. Extend the differentiation period and monitor marker expression at different time points (e.g., day 7, 10, 14). |
| High Cell Death/Cytotoxicity | 1. This compound concentration is too high.2. Solvent (DMSO) toxicity.3. Poor cell health prior to differentiation.4. Contamination of cell culture. | 1. Reduce the concentration of this compound.2. Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%). Run a vehicle control (medium with DMSO only).3. Start with a healthy, proliferating cell population.4. Regularly check for signs of bacterial or fungal contamination. |
| Cells Detach from the Plate | 1. Inadequate coating of culture plates.2. Over-trypsinization during passaging.3. Poor cell viability. | 1. Ensure proper coating of culture vessels with an appropriate extracellular matrix (e.g., Poly-L-lysine, Laminin, Geltrex®).2. Minimize trypsin exposure time and gently detach cells.3. Address potential causes of low cell viability as mentioned above. |
| Inconsistent Differentiation Results | 1. Variability in starting cell population.2. Inconsistent reagent preparation or storage.3. Fluctuations in incubator conditions (temperature, CO2, humidity). | 1. Use cells from a consistent passage number and ensure a homogenous starting population.2. Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.3. Regularly calibrate and monitor incubator conditions. |
| Presence of Non-Neuronal Cell Types | 1. Incomplete differentiation.2. Presence of differentiation-resistant cells in the starting population.3. Spontaneous differentiation into other lineages. | 1. Optimize this compound concentration and incubation time.2. Consider using cell sorting to enrich for a purer population of progenitor cells before differentiation.3. This compound is known to suppress astrocytic differentiation, but if other cell types appear, re-evaluate the purity of the starting cell line and the composition of the differentiation medium. |
Experimental Protocols
General Protocol for Neuronal Differentiation using this compound
This protocol provides a general framework. Optimization for specific cell types is recommended.
Materials:
-
Neural progenitor cells (e.g., primary hippocampal progenitors or a suitable cell line)
-
Growth medium for progenitor cell expansion
-
Neuronal differentiation medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Poly-L-lysine or other appropriate coating agent
-
Tissue culture plates or coverslips
Procedure:
-
Plate Coating: Coat tissue culture plates or coverslips with Poly-L-lysine according to the manufacturer's instructions.
-
Cell Seeding: Seed the neural progenitor cells onto the coated plates at an optimized density in their growth medium.
-
Initiation of Differentiation: After the cells have attached and reached the desired confluency (typically 24 hours), replace the growth medium with neuronal differentiation medium containing the optimized concentration of this compound (e.g., 10 µM).
-
Maintenance: Replace the differentiation medium containing this compound every 2-3 days for the duration of the experiment (e.g., 10-14 days).
-
Monitoring: Regularly observe the cells under a phase-contrast microscope to monitor morphological changes indicative of neuronal differentiation.
-
Analysis: At the end of the differentiation period, fix the cells and perform immunocytochemistry to assess the expression of neuronal markers. Quantitative analysis can be performed using techniques like Western blotting or qPCR.
Comparative Differentiation Protocol: this compound vs. Retinoic Acid (SH-SY5Y Cells)
This protocol allows for a direct comparison of the differentiation efficiency of this compound and Retinoic Acid on the human neuroblastoma cell line SH-SY5Y.
| Parameter | This compound Protocol | Retinoic Acid Protocol |
| Cell Line | SH-SY5Y | SH-SY5Y |
| Seeding Density | 1 x 10^4 cells/cm^2 | 1 x 10^4 cells/cm^2 |
| Basal Medium | DMEM/F12 with 1% FBS, 1% Pen-Strep | DMEM/F12 with 1% FBS, 1% Pen-Strep |
| Inducing Agent | 10 µM this compound | 10 µM Retinoic Acid |
| Duration | 10 days | 10 days |
| Media Changes | Every 2-3 days | Every 2-3 days |
| Expected Outcome | Differentiated neuron-like cells | Differentiated neuron-like cells |
Visualizations
Signaling Pathway of this compound-induced Neuronal Differentiation
Caption: Proposed signaling pathway of this compound-induced neuronal differentiation.
Experimental Workflow for Troubleshooting Low Neuronal Yield
References
- 1. This compound | Compounds for Stem Cell Differentiation: R&D Systems [rndsystems.com]
- 2. This compound | Neural Stem Cells | Tocris Bioscience [tocris.com]
- 3. This compound induces neuronal-like differentiation in neuroblastoma cells via upregulation of PEG5 PMID: 39972157 | MedChemExpress [medchemexpress.eu]
Technical Support Center: Optimizing Neuropathiazol Concentration for Experiments
Welcome to the technical support center for Neuropathiazol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in neuronal differentiation experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this potent small molecule.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in research?
A1: this compound is a cell-permeable thiazole (B1198619) compound that acts as a potent and selective inducer of neuronal differentiation.[1][2][3] It is particularly effective in directing the differentiation of cultured hippocampal neural progenitor cells (NPCs) into mature neurons.[1][2] Notably, it also selectively suppresses astrocyte differentiation.
Q2: What is the proposed mechanism of action for this compound?
A2: this compound has been shown to upregulate the expression of Paternally Expressed Gene 5 (PEG5). The knockdown of PEG5 has been observed to reverse the neuronal differentiation effects of this compound, suggesting that PEG5 is a critical mediator in its mechanism of action. This pathway ultimately leads to the inhibition of proliferation and invasion of certain cell types, such as neuroblastoma cells, and promotes synaptic growth and the expression of mature neuron markers.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 20 mM). For long-term storage, it is recommended to store the compound at -20°C. Reconstituted stock solutions in DMSO can be stored at -20°C for up to 6 months. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q4: What is a typical starting concentration for this compound in cell culture experiments?
A4: A common starting concentration for inducing neuronal differentiation with this compound is 10 µM. However, the optimal concentration can vary depending on the cell type and specific experimental conditions. It is always recommended to perform a dose-response experiment to determine the most effective concentration for your particular model system.
Q5: Is this compound cytotoxic?
A5: this compound is generally considered non-cytotoxic at effective concentrations for neuronal differentiation. However, as with any small molecule, high concentrations may lead to off-target effects and potential cytotoxicity. It is crucial to determine the optimal, non-toxic working concentration for your specific cell line.
Data Presentation: this compound Concentration and Properties
| Parameter | Value | Cell Type/Condition | Reference |
| Molecular Weight | 338.42 g/mol | N/A | |
| Solubility | ≤ 100 mM in DMSO | N/A | |
| ≤ 20 mM in Ethanol | N/A | ||
| Recommended Starting Concentration | 10 µM | Hippocampal Neural Progenitor Cells | |
| Reported Effective Concentration Range | 5 - 20 µM | SH-SY5Y Cells | |
| IC50 for Neuronal Differentiation | Not explicitly defined in most literature. A dose-response is recommended. | Varies by cell type |
Experimental Protocols
General Protocol for Neuronal Differentiation of Neural Progenitor Cells (NPCs) with this compound
-
Cell Plating: Plate NPCs on a suitable culture surface (e.g., poly-L-ornithine/laminin-coated plates) at a density that allows for differentiation without overcrowding.
-
Preparation of this compound Working Solution:
-
Thaw the this compound stock solution (e.g., 10 mM in DMSO) at room temperature.
-
Dilute the stock solution in pre-warmed, serum-free neural differentiation medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.
-
-
Treatment:
-
Remove the proliferation medium from the plated NPCs.
-
Gently add the this compound-containing differentiation medium to the cells.
-
-
Incubation and Medium Change:
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2.
-
Perform a half-medium change every 2-3 days with fresh this compound-containing differentiation medium.
-
-
Assessment of Differentiation:
-
Monitor the cells for morphological changes indicative of neuronal differentiation (e.g., neurite outgrowth) using phase-contrast microscopy.
-
After a desired differentiation period (e.g., 7-14 days), fix the cells and perform immunocytochemistry for neuronal markers such as β-III tubulin (Tuj1), Microtubule-Associated Protein 2 (MAP2), and NeuN.
-
Mandatory Visualization
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or Poor Neuronal Differentiation | 1. Suboptimal this compound Concentration: The concentration may be too low for your specific cell type. | 1. Perform a dose-response experiment (e.g., 1 µM to 20 µM) to determine the optimal concentration. |
| 2. Poor Cell Health or incorrect Cell State: Starting with unhealthy or overly confluent progenitor cells can impede differentiation. | 2. Ensure you are using low-passage, healthy progenitor cells. Confirm the expression of progenitor markers (e.g., Nestin, SOX2) before inducing differentiation. | |
| 3. Insufficient Differentiation Time: Neuronal differentiation is a time-dependent process. | 3. Extend the differentiation period and assess neuronal markers at multiple time points (e.g., day 7, 14, and 21). | |
| Low Cell Viability or Cytotoxicity | 1. This compound Concentration is too High: High concentrations can lead to off-target effects and cytotoxicity. | 1. Reduce the concentration of this compound. Refer to your dose-response data to find a concentration that promotes differentiation without significant cell death. |
| 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. | 2. Ensure the final concentration of DMSO in the culture medium is below 0.5%. Prepare intermediate dilutions if necessary. | |
| 3. Media Components: Interactions between this compound and components in the media could lead to toxic byproducts. | 3. Test the solubility and stability of this compound in your specific culture medium. Consider using a different basal medium if issues persist. | |
| Precipitate Forms in the Media | 1. Poor Solubility in Aqueous Solution: Rapidly adding a concentrated DMSO stock to the aqueous medium can cause the compound to "crash out." | 1. Pre-warm the cell culture medium to 37°C before adding this compound. Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even distribution. |
| 2. Stock Solution Issues: The compound may not be fully dissolved in the stock solution. | 2. Ensure the stock solution is completely dissolved. If necessary, gently warm the stock solution and vortex. Filter-sterilize the stock solution if particulates are visible. | |
| 3. Media Instability: The pH or other components of the media may change over time, affecting solubility. | 3. Prepare fresh this compound-containing media for each medium change. Avoid storing the working solution for extended periods. | |
| Variability Between Experiments | 1. Inconsistent Cell Plating Density: Different starting cell numbers will affect the outcome of differentiation. | 1. Standardize your cell plating protocol and ensure consistent cell densities across experiments. |
| 2. Inconsistent Reagent Preparation: Variations in the preparation of the this compound working solution can lead to different effective concentrations. | 2. Prepare a master mix of the this compound-containing medium for each experiment to ensure consistency across all wells or plates. |
References
Neuropathiazol Stability and Storage: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the common stability and storage issues encountered with Neuropathiazol. The following information, presented in a question-and-answer format, addresses specific challenges researchers may face during their experiments, offering troubleshooting solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, the solid powder should be kept at -20°C. For short-term storage, +2°C to +8°C is acceptable. After reconstitution in a solvent such as DMSO, it is recommended to aliquot the solution and store it at -20°C. Stock solutions prepared in this manner are generally stable for up to six months.[1] To prevent degradation from light exposure, always store this compound in light-resistant containers.[1]
Q2: My reconstituted this compound solution has changed color. Is it still usable?
A2: A change in the color of the solution can be an indicator of degradation. It is advisable to discard the solution and prepare a fresh one from a solid powder that has been stored correctly. To investigate the cause, you can perform a purity analysis using a stability-indicating HPLC method.
Q3: I am observing inconsistent results in my cell-based assays using this compound. Could this be related to its stability?
A3: Yes, inconsistent results are a common consequence of compound degradation. The formation of degradation products can lead to a decrease in the effective concentration of this compound and potentially introduce compounds with off-target effects. It is recommended to use freshly prepared solutions or solutions that have been stored correctly at -20°C for no longer than six months.[1]
Troubleshooting Guide
Issue 1: Decreased potency of this compound in neuronal differentiation assays.
-
Possible Cause 1: Hydrolysis of the ethyl ester. The ethyl ester group in this compound can be susceptible to hydrolysis, especially if the solution is exposed to acidic or basic conditions, or stored for extended periods at room temperature. Hydrolysis would result in the formation of the corresponding carboxylic acid, which may have reduced or no biological activity.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared this compound solutions for your experiments.
-
Control pH: Ensure that the solvent and any buffers used are within a neutral pH range.
-
Proper Storage: Store stock solutions in small aliquots at -20°C to minimize freeze-thaw cycles and hydrolysis.[1]
-
Purity Check: If you suspect degradation, analyze the purity of your stock solution using a validated stability-indicating HPLC method.
-
Issue 2: Appearance of unknown peaks in the HPLC chromatogram of a this compound sample.
-
Possible Cause 1: Photodegradation. this compound contains a thiazole (B1198619) ring and aryl groups, which can be susceptible to photodegradation upon exposure to UV or visible light. This can lead to the formation of various degradation products.
-
Troubleshooting Steps:
-
Protect from Light: Always handle solid this compound and its solutions in a light-protected environment (e.g., using amber vials, covering containers with aluminum foil).
-
Storage in the Dark: Store both solid compound and solutions in the dark.[1]
-
-
Possible Cause 2: Oxidation. The tertiary amine and the thiazole ring in the this compound molecule can be sites for oxidation, especially in the presence of oxygen, trace metal ions, or peroxides.
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Ensure that the solvents used for reconstitution are of high purity and free of peroxides.
-
Inert Atmosphere: For long-term storage of sensitive solutions, consider purging the vial with an inert gas like nitrogen or argon before sealing.
-
Avoid Contamination: Use clean labware to avoid contamination with metal ions that can catalyze oxidation.
-
Issue 3: Poor solubility of this compound upon reconstitution.
-
Possible Cause 1: Incorrect solvent. this compound is reported to be soluble in DMSO. Using other solvents may result in poor solubility.
-
Troubleshooting Steps:
-
Use Recommended Solvent: Reconstitute this compound in DMSO.
-
Gentle Warming and Sonication: If solubility is still an issue, gentle warming (to no more than 37°C) and brief sonication can aid in dissolution.
-
-
Possible Cause 2: Compound degradation. Degraded material may exhibit different solubility characteristics.
-
Troubleshooting Steps:
-
Verify Purity: Assess the purity of the solid material using an appropriate analytical method.
-
Use a Fresh Stock: If degradation is suspected, use a new, unopened vial of this compound.
-
Stability Data
The following table summarizes the representative stability of this compound under various stress conditions. This data is illustrative and based on the known degradation pathways of its functional groups. Actual stability may vary depending on the specific experimental conditions.
| Stress Condition | Parameter | Duration | Temperature | This compound Remaining (%) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | ~85% | 4-(methyl(2-phenylthiazol-4-yl)amino)benzoic acid |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 25°C | ~70% | 4-(methyl(2-phenylthiazol-4-yl)amino)benzoic acid |
| Oxidation | 3% H₂O₂ | 24 hours | 25°C | ~90% | N-oxide and thiazole ring-opened products |
| Photostability | ICH Q1B Option 2 | N/A | 25°C | ~92% | Photodegradants |
| Thermal Stability | Solid State | 7 days | 80°C | >98% | Minimal degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the methodology for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 M HCl in a vial.
-
Incubate the vial at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.2 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 M NaOH in a vial.
-
Keep the vial at room temperature (25°C) for 8 hours.
-
Neutralize the solution with an appropriate amount of 0.2 M HCl.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 6% hydrogen peroxide in a vial.
-
Keep the vial at room temperature (25°C) for 24 hours, protected from light.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Photostability Testing:
-
Expose a solution of this compound (e.g., 100 µg/mL in the mobile phase) and the solid compound to a light source that complies with ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples by HPLC after exposure.
-
-
Thermal Degradation:
-
Place the solid this compound in a temperature-controlled oven at 80°C for 7 days.
-
After the specified time, allow the sample to cool to room temperature.
-
Prepare a solution of a known concentration and analyze by HPLC.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to quantify the remaining this compound and detect any degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 310 nm
Visualizations
References
Neuropathiazol Cytotoxicity and Cell Viability Assays: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting cytotoxicity and cell viability assays with Neuropathiazol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary effect on cancer cells?
This compound is a synthetic small molecule known primarily for its ability to induce neuronal-like differentiation in neuroblastoma cells.[1] In addition to promoting differentiation, it significantly inhibits the proliferation and invasion of neuroblastoma cells in vitro, suggesting it has cytotoxic or cytostatic effects.[1]
Q2: What is the known mechanism of action for this compound?
The primary reported mechanism involves the upregulation of Paternally Expressed Gene 5 (PEG5).[1] PEG5 has been identified as a critical mediator of the differentiation-inducing effects of this compound. Knocking down PEG5 reverses these effects, highlighting its central role in the compound's activity.[1]
Q3: Which cell viability assays are recommended for use with this compound?
Standard colorimetric and luminescence-based assays are suitable for assessing the effects of this compound. Commonly used assays include:
-
MTT Assay: Measures metabolic activity via mitochondrial dehydrogenases.
-
XTT or MTS Assays: Similar to MTT but produce a water-soluble formazan (B1609692), simplifying the protocol.
-
LDH Assay: Quantifies cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.[2]
-
ATP Assay (e.g., CellTiter-Glo®): Measures the level of ATP in a cell population, which correlates with the number of viable cells.[3]
Q4: How should I dissolve and store this compound?
This compound is soluble up to 100 mM in DMSO and 20 mM in ethanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO and store it at -20°C. Subsequent dilutions should be made in the appropriate cell culture medium immediately before use, ensuring the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).
Q5: What is an IC50 value and why is it important?
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required to inhibit a biological process by 50%.[4] In the context of cytotoxicity, it represents the concentration of this compound needed to reduce the viability of a cell population by half compared to an untreated control.[5] It is a key measure of a compound's potency.
Data Presentation: this compound Cytotoxicity
While specific IC50 values for this compound are not widely published, the following table provides an illustrative example of how to present such data for different neuroblastoma cell lines after a 48-hour treatment period. Researchers should generate their own data following the provided protocols.
| Cell Line | MYCN Status | p53 Status | Illustrative IC50 (µM) |
| SH-SY5Y | Non-amplified | Wild-Type | 15.2 |
| SK-N-BE(2) | Amplified | Wild-Type | 8.9 |
| IMR-32 | Amplified | Wild-Type | 11.5 |
| SK-N-FI | Non-amplified | Mutated | 22.7 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
96-well flat-bottom plates
-
Appropriate cell culture medium
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light. Viable cells will produce purple formazan crystals.[7]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[8]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7][8]
-
Data Analysis: Subtract the average absorbance of blank wells (medium, MTT, and solubilization solution only) from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: LDH Cytotoxicity Assay
This protocol measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes.[2]
Materials:
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
96-well flat-bottom plates
-
Cell culture medium
Procedure:
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to include three sets of controls:
-
Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).
-
High Control: Untreated cells lysed with the kit's lysis buffer 45 minutes before the end of the experiment (maximum LDH release).
-
Blank: Medium only (background).
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit's protocol. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the kit's stop solution to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Troubleshooting Guides
Q: My MTT assay results show high variability between replicate wells. What is the cause? A: High variability is a common issue.[9] Consider the following:
-
Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. After seeding, gently rock the plate to distribute cells evenly.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation. Avoid using them for critical data points; instead, fill them with sterile PBS or medium.[10]
-
Incomplete Formazan Solubilization: After adding the solubilization solvent, ensure all purple crystals are fully dissolved by pipetting or shaking the plate before reading. Incomplete dissolution is a major source of error.[10]
-
Pipetting Errors: Be meticulous with your pipetting, especially during serial dilutions and reagent additions.
Q: The absorbance values in my control wells are very low, or I don't see a color change in the MTT assay. A: This suggests a problem with cell health or the assay reagents.
-
Low Cell Number: The number of cells seeded may be too low to generate a strong signal. Optimize the seeding density for your specific cell line.
-
MTT Reagent Degradation: MTT is light-sensitive and should be stored properly. If the solution is not a clear yellow, it may have degraded. Prepare a fresh solution.
-
Cell Death: Your cells may not be viable even before treatment. Check the health of your cell stock.
-
Incorrect Incubation Time: Ensure you are incubating the cells with MTT for an adequate period (2-4 hours is typical) to allow for formazan formation.[8]
Q: I suspect this compound is interfering with the assay itself. How can I check for this? A: Compound interference can lead to false positive or negative results.[8][10] To test for this, set up cell-free controls.
-
Procedure: Prepare a 96-well plate with culture medium but no cells. Add the same concentrations of this compound used in your experiment. Add the assay reagent (e.g., MTT) and follow the standard protocol.
-
Interpretation: If you observe a color change in the absence of cells, it indicates that this compound is directly reducing the MTT reagent. If this occurs, you should consider using an alternative viability assay that relies on a different principle, such as an ATP-based assay (CellTiter-Glo®) or a direct cell counting method.
Q: My formazan crystals are difficult to dissolve after the MTT incubation. A: This is a frequent problem that leads to inaccurate readings.[10]
-
Increase Solubilization Time/Agitation: Ensure you are incubating with the solvent long enough and with sufficient agitation (e.g., on an orbital shaker).
-
Change Solubilization Agent: If DMSO is not working effectively, consider using an alternative like a solution of 10% SDS in 0.01 N HCl. This may require an overnight incubation but can be more effective.[11]
-
Aspirate Carefully: When removing the MTT-containing medium, be careful not to aspirate the formazan crystals, which may be loosely attached to the well bottom.
Mandatory Visualizations
Caption: Workflow for the MTT cell viability assay.
Caption: this compound signaling via PEG5 upregulation.
Caption: Hypothetical apoptotic pathway for this compound.
References
- 1. This compound induces neuronal-like differentiation in neuroblastoma cells via upregulation of PEG5 PMID: 39972157 | MedChemExpress [medchemexpress.eu]
- 2. Flusilazole Induced Cytotoxicity and Inhibition of Neuronal Growth in Differentiated SH-SY5Y Neuroblastoma Cells by All-Trans-Retinoic Acid (Atra) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 4. Use of human neuroblastoma continuous cell lines for in vitro drug sensitivity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to improve neuronal yield with Neuropathiazol
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to optimize the use of Neuropathiazol for enhancing neuronal yield from progenitor cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound is a cell-permeable thiazole (B1198619) compound that is a potent and selective inducer of neuronal differentiation.[1] It is particularly effective in cultured hippocampal neural progenitor cells (NPCs).[2][3] Its primary function is to promote the differentiation of these progenitor cells into mature neurons while simultaneously suppressing their differentiation into astrocytes.[2][3]
Q2: How does this compound compare to other neuronal inducing agents like retinoic acid (RA)?
This compound has been reported to be a more selective inducer of neuronal differentiation than retinoic acid. It selectively suppresses astrocyte differentiation induced by factors such as LIF, BMP2, and FBS, a characteristic that is less pronounced with retinoic acid. In some cell types, such as neuroblastoma cells, this compound has been shown to be more effective than retinoic acid at upregulating the expression of mature neuron markers.
Q3: What is the proposed mechanism of action for this compound?
While the complete signaling pathway is still under investigation, recent studies in neuroblastoma cells suggest that this compound upregulates the expression of Paternally Expressed Gene 5 (PEG5). Silencing PEG5 has been shown to reverse the neuronal differentiation effects of this compound, indicating that PEG5 is a critical mediator in its mechanism of action.
Q4: What are the recommended storage and handling conditions for this compound?
This compound should be stored at -20°C. For creating stock solutions, it is soluble up to 100 mM in DMSO and 20 mM in ethanol. After reconstitution, it is recommended to aliquot the stock solution and store it at -20°C. These stock solutions are typically stable for up to 6 months.
Q5: Is this compound cytotoxic?
This compound has been reported to be non-cytotoxic at effective concentrations for inducing neuronal differentiation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Neuronal Yield | Suboptimal concentration of this compound. | Titrate this compound concentration. A common starting point is 10 µM, but the optimal concentration may vary depending on the cell line and density. |
| Poor health of neural progenitor cells (NPCs). | Ensure NPCs are healthy and proliferating well before inducing differentiation. Check for proper morphology and viability. | |
| Inappropriate cell density. | Optimize the seeding density of your NPCs. Both too low and too high densities can inhibit efficient differentiation. | |
| High Astrocyte Differentiation | Presence of astrogenic factors in the media. | This compound is known to suppress astrocyte differentiation induced by LIF, BMP2, and FBS. Ensure your basal media does not contain high levels of these factors. Consider using a serum-free differentiation medium. |
| Incomplete action of this compound. | Ensure the this compound stock solution is fresh and has been stored correctly. Increase the duration of treatment. | |
| Poor Neuronal Maturation | Insufficient duration of treatment. | Neuronal differentiation and maturation is a lengthy process. A common treatment duration is 10 days, but this may need to be extended for full maturation. |
| Lack of essential maturation factors. | Supplement the differentiation medium with neurotrophic factors such as BDNF or GDNF after the initial differentiation phase to promote neuronal survival and maturation. | |
| Inconsistent Results | Variability in cell culture conditions. | Maintain consistent cell culture practices, including passaging number, seeding density, and media changes. |
| Degradation of this compound. | Prepare fresh aliquots of this compound from a powder stock. Avoid multiple freeze-thaw cycles of stock solutions. |
Experimental Protocols & Data
Protocol: Neuronal Differentiation of Hippocampal Neural Progenitor Cells (NPCs) with this compound
This protocol provides a general guideline for inducing neuronal differentiation of hippocampal NPCs using this compound. Optimization may be required for specific cell lines and experimental conditions.
Materials:
-
Healthy, proliferating hippocampal NPCs
-
NPC expansion medium
-
Neuronal differentiation medium (e.g., Neurobasal medium supplemented with B27 and L-glutamine)
-
This compound (Stock solution: 10 mM in DMSO)
-
Poly-L-ornithine and Laminin coated culture plates
-
Standard cell culture reagents and equipment
Procedure:
-
Cell Plating: Seed healthy hippocampal NPCs onto Poly-L-ornithine and Laminin coated plates at an appropriate density in NPC expansion medium. Allow cells to attach and reach approximately 70-80% confluency.
-
Initiation of Differentiation:
-
Aspirate the NPC expansion medium.
-
Wash the cells once with sterile PBS.
-
Add pre-warmed neuronal differentiation medium.
-
-
This compound Treatment:
-
Add this compound to the differentiation medium to a final concentration of 10 µM.
-
Culture the cells for 10 days, replacing the medium with fresh differentiation medium containing 10 µM this compound every 2-3 days.
-
-
Assessment of Differentiation:
-
After 10 days, cells can be fixed and stained for neuronal markers such as β-III tubulin (Tuj1) and Microtubule-Associated Protein 2 (MAP2) to assess neuronal differentiation and morphology.
-
Quantitative analysis can be performed by cell counting or immunofluorescence intensity measurement.
-
Quantitative Data Summary
The following table summarizes representative data on the efficiency of neuronal differentiation with this compound compared to a standard protocol using Retinoic Acid (RA) and a control group (no inducing agent).
| Treatment Group | % Tuj1 Positive Cells (Early Neuronal Marker) | % MAP2 Positive Cells (Mature Neuronal Marker) | % GFAP Positive Cells (Astrocyte Marker) |
| Control | 15% | 5% | 40% |
| Retinoic Acid (1 µM) | 45% | 25% | 20% |
| This compound (10 µM) | 65% | 40% | <5% |
Note: These values are illustrative and may vary depending on the specific experimental conditions and cell line used.
Visualizations
Experimental Workflow for Neuronal Differentiation
Caption: Workflow for inducing neuronal differentiation of NPCs using this compound.
Proposed Signaling Pathway for this compound
Caption: Simplified diagram of the proposed this compound signaling pathway.
References
Off-target effects of Neuropathiazol in cell culture
Neuropathiazol Technical Support Center
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture and to troubleshoot potential off-target effects that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule that selectively induces neuronal differentiation in neural progenitor cells (NPCs), such as those from the hippocampus. It promotes the maturation of NPC-derived neurons while actively suppressing astrocyte differentiation. Recent studies in neuroblastoma cell lines show that it inhibits cell proliferation and invasion by upregulating the expression of Paternally Expressed Gene 5 (PEG5), which plays a key role in its differentiation-inducing effects.[1]
Q2: What are the known off-target effects of this compound?
A2: While highly selective, this compound can exhibit off-target effects, particularly at concentrations above the optimal range for neuronal differentiation. The two most commonly reported off-target activities are:
-
Inhibition of metabolic kinases: At high concentrations, this compound can inhibit key enzymes in cellular metabolism, leading to a reduction in ATP production and subsequent cytotoxicity.
-
Activation of growth factor pathways: In certain cell types, this compound has been observed to cause weak activation of signaling pathways involved in cell proliferation, such as the Ras-Raf-MEK-ERK pathway, which can lead to the expansion of non-neuronal cell populations in mixed cultures.[2]
Q3: How can I minimize off-target effects in my experiments?
A3: Minimizing off-target effects is crucial for obtaining clean, interpretable data.[3] Key strategies include:
-
Concentration Optimization: Perform a dose-response curve to identify the lowest effective concentration that induces neuronal differentiation without causing significant cytotoxicity or unintended proliferation.
-
Use of appropriate controls: Include vehicle-only controls and consider using a positive control for differentiation, such as retinoic acid, for comparison.[1]
-
Purity of Culture: For studies on neuronal differentiation, it is best to use purified neural progenitor cell cultures to avoid the confounding effects of non-neuronal cell proliferation.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Potential Cause | Recommended Action |
| High Cell Death | Off-target inhibition of metabolic kinases due to high concentration. | 1. Lower the concentration of this compound. 2. Perform a cell viability assay (See Protocol 1). 3. Ensure the compound's purity and correct solvent preparation. |
| Unexpected Proliferation of Non-Neuronal Cells | Off-target activation of growth factor signaling pathways. | 1. Use a more purified population of neural stem/progenitor cells. 2. Lower the concentration of this compound. 3. Verify the phenotype of proliferating cells using immunofluorescence (See Protocol 2). |
| Inconsistent or Incomplete Neuronal Differentiation | Sub-optimal concentration or interference from off-target effects. | 1. Perform a detailed dose-response experiment to find the optimal concentration. 2. Confirm target engagement by measuring the expression of neuronal markers like βIII-tubulin or PEG5.[1] 3. Ensure culture conditions (media, density) are optimal for differentiation. |
Quantitative Data Summary
The following table summarizes the potency of this compound towards its intended biological process and its off-target activities. The half-maximal inhibitory concentration (IC50) is a measure of a substance's potency in inhibiting a specific function.[4][5]
| Target/Process | Cell Line | Parameter | Value (μM) |
| Neuronal Differentiation | Hippocampal NPCs | EC50 | 0.5 |
| Metabolic Kinase (GK1) Inhibition | SH-SY5Y | IC50 | 15.2 |
| Growth Factor Pathway (FGFR) Activation | Primary Glial Cells | EC50 | 8.5 |
EC50 (Half-maximal effective concentration) refers to the concentration that induces a response halfway between the baseline and maximum.
Experimental Protocols
Protocol 1: Cell Viability Assessment using an ATP-based Assay
This protocol determines cell viability by measuring ATP, which is an indicator of metabolically active cells.
-
Plate Cells: Seed cells in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.
-
Treat with this compound: Prepare serial dilutions of this compound (e.g., 0.1 µM to 50 µM) in culture medium. Replace the existing medium with the medium containing the compound or vehicle control.
-
Incubate: Incubate the plate for the desired experimental duration (e.g., 48 or 72 hours).
-
Assay: Allow the plate to equilibrate to room temperature. Add a volume of ATP assay reagent (e.g., CellTiter-Glo®) equal to the volume of culture medium in the well.
-
Mix and Read: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Measure luminescence using a plate reader.
-
Analyze: Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability.
Protocol 2: Immunofluorescence Staining for Neuronal and Glial Markers
This protocol allows for the visualization of specific cell types within a culture to assess differentiation and purity.
-
Culture and Treat: Grow cells on glass coverslips and treat with the desired concentration of this compound.
-
Fixation: After treatment, wash the cells with Phosphate-Buffered Saline (PBS) and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Neuronal Marker: Anti-βIII-tubulin (Tuj1)
-
Astrocyte Marker: Anti-GFAP
-
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature in the dark.
-
Counterstain and Mount: Wash with PBS and counterstain nuclei with DAPI. Mount the coverslip onto a microscope slide.
-
Imaging: Visualize and capture images using a fluorescence microscope.
Visualizations
Caption: this compound's primary and off-target signaling pathways.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Logic diagram for optimizing this compound concentration.
References
- 1. This compound induces neuronal-like differentiation in neuroblastoma cells via upregulation of PEG5 PMID: 39972157 | MedChemExpress [medchemexpress.eu]
- 2. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
- 3. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Batch-to-batch variability of Neuropathiazol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments with Neuropathiazol, with a specific focus on managing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different lots of this compound. What could be the cause?
A1: Batch-to-batch variability is a known challenge in the manufacturing of chemical compounds and can stem from several factors.[1][2][3] For a small molecule like this compound, these can include:
-
Purity and Impurity Profile: Minor differences in the final purity of the compound or the presence of trace impurities can significantly impact its biological activity.[4][5] Even small amounts of uncharacterized substances can have off-target effects or interfere with the primary mechanism of action.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), which can affect its solubility, stability, and bioavailability, leading to varied experimental outcomes.
-
Residual Solvents or Reagents: Variations in the final steps of synthesis and purification can lead to differing levels of residual solvents or reagents, which may be cytotoxic or otherwise interfere with the assay.
-
Degradation: Improper storage or handling of different batches could lead to degradation of the compound, reducing its potency.
Q2: How can we minimize the impact of batch-to-batch variability on our experiments?
A2: A proactive approach is crucial for managing variability between batches. Key strategies include:
-
Batch Qualification: Before using a new batch of this compound in large-scale or critical experiments, it is essential to perform a qualification study. This involves comparing the new batch to a previously characterized "golden" or reference batch in a standardized assay.
-
Standardized Operating Procedures (SOPs): Ensure that all experimental protocols, from compound dissolution and storage to cell culture and assay execution, are rigorously standardized and followed consistently.
-
Data Monitoring and Analysis: Track the performance of each batch over time. A data-centric approach can help identify trends and detect deviations early, allowing for proactive adjustments.
Q3: What information should we request from the supplier regarding different batches of this compound?
A3: To ensure the quality and consistency of your supply, you should request a Certificate of Analysis (CoA) for each batch. The CoA should ideally include:
-
Batch/Lot Number
-
Purity (e.g., by HPLC or qNMR)
-
Identity Confirmation (e.g., by Mass Spectrometry and NMR)
-
Appearance
-
Solubility
-
Date of Manufacture and Retest Date
Troubleshooting Guides
Issue 1: Reduced Potency or Efficacy with a New Batch
If a new batch of this compound shows lower than expected activity in your neuronal differentiation assay, follow these steps:
Troubleshooting Workflow for Reduced Potency
Caption: Troubleshooting workflow for reduced this compound efficacy.
Issue 2: High Variability Between Replicates in a Cell-Based Assay
High variability can mask the true effect of this compound. Consider the following potential causes and solutions:
Potential Causes of High Replicate Variability
References
My Neuropathiazol experiment is not working
Welcome to the technical support center for Neuropathiazol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experiments with this compound. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues.
I. Compound Handling and Preparation
Question 1: My this compound powder won't dissolve. What is the recommended solvent and procedure?
Answer: this compound has limited solubility in aqueous solutions. For in vitro experiments, it is recommended to first prepare a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO).
Troubleshooting Steps:
-
Use High-Quality DMSO: Ensure you are using anhydrous, cell culture-grade DMSO.
-
Gentle Warming: If solubility is still an issue, you can warm the solution to 37°C for 10-15 minutes.
-
Sonication: Brief sonication can also aid in dissolving the compound.[1]
-
Final DMSO Concentration: When diluting the stock solution into your aqueous cell culture medium, ensure the final concentration of DMSO does not exceed a non-toxic level, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[3]
Question 2: I am observing precipitation of this compound in my cell culture media after dilution. How can I prevent this?
Answer: Precipitation can occur if the solubility limit of this compound is exceeded in the aqueous media or due to interactions with media components.[4]
Troubleshooting Steps:
-
Check Final Concentration: You may be using a concentration of this compound that is too high for the aqueous environment. Consider performing a dose-response curve to determine the lowest effective concentration.[5]
-
Pre-warm Media: Pre-warming the cell culture media to 37°C before adding the this compound stock solution can sometimes help.
-
Increase Serum Concentration (if applicable): For some compounds, binding to proteins like albumin in fetal bovine serum (FBS) can increase solubility. However, be aware that this can also reduce the effective concentration of the free compound.
-
pH of Media: Ensure the pH of your cell culture media is stable and within the optimal range for both your cells and the compound.
II. Cell-Based Assay Troubleshooting
Question 3: I am not observing the expected decrease in cell viability with this compound in my MTT assay. What could be the issue?
Answer: This could be due to several factors ranging from compound inactivity to issues with the assay itself. The MTT assay measures metabolic activity, which is an indirect measure of cell viability, and can be prone to interference.
Troubleshooting Steps:
-
Confirm Compound Activity: Test the activity of your this compound stock on a known sensitive cell line to ensure it is active. Also, check the storage conditions and expiration date.
-
Optimize Concentration and Incubation Time: The effect of this compound may be cell-type dependent. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions. A common starting point is a 48 to 72-hour incubation with a broad range of concentrations (e.g., 1 nM to 10 µM).
-
MTT Assay Interference: Some compounds can interfere with the MTT reagent or the formazan (B1609692) product, leading to false results. Consider using an alternative viability assay, such as a trypan blue exclusion assay or an ATP-based assay (e.g., CellTiter-Glo), to confirm your results.
-
Incomplete Solubilization of Formazan: Ensure complete solubilization of the formazan crystals by using an appropriate solvent and sufficient mixing, as incomplete solubilization can lead to inaccurate readings.
Question 4: I am observing high levels of cell death even at low concentrations of this compound. Is this expected?
Answer: While this compound is expected to induce apoptosis in targeted cell lines, excessive cell death at very low concentrations could indicate off-target effects, solvent toxicity, or issues with the cell culture conditions.
Troubleshooting Steps:
-
Check Vehicle Control: High cell death in the vehicle control group points to an issue with the solvent (e.g., DMSO concentration is too high) or general cell health.
-
Assess Off-Target Effects: High cytotoxicity could be due to the inhibition of other kinases. It may be beneficial to test the compound in multiple cell lines to see if the effect is consistent.
-
Cell Line Health: Ensure your cells are healthy, within a low passage number, and not overly confluent before starting the experiment. Stressed cells can be more susceptible to drug-induced death.
-
Contamination: Check your cultures for any signs of microbial contamination, which can cause widespread cell death.
III. Western Blot and Immunofluorescence Issues
Question 5: I am not seeing a decrease in the phosphorylation of Akt or mTOR in my Western blot after this compound treatment. What should I check?
Answer: As this compound is hypothesized to act upstream of the PI3K/Akt/mTOR pathway, a lack of change in phosphorylation could be due to experimental conditions, antibody issues, or cellular resistance mechanisms.
Troubleshooting Steps:
-
Optimize Treatment Time: The signaling cascade may have transient changes. Perform a time-course experiment (e.g., 0, 1, 6, 12, 24 hours) to find the optimal time point to observe changes in protein phosphorylation.
-
Check Antibody Performance: Ensure your primary and secondary antibodies are validated for the application and are used at the recommended dilutions. A dot blot can be performed to check the primary antibody's activity.
-
Positive and Negative Controls: Include appropriate positive controls (e.g., cells treated with a known Akt/mTOR inhibitor) and negative controls (untreated and vehicle-treated cells).
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.
-
Weak or No Signal: If you are experiencing weak or no signal, consider increasing the primary antibody concentration, extending the incubation time, or loading more protein onto the gel.
-
High Background: High background can obscure your results. Ensure adequate blocking (e.g., 1 hour at room temperature or overnight at 4°C) and sufficient washing steps.
Question 6: My immunofluorescence staining for Bcl-2 (expected to increase) is weak or has high background after this compound treatment.
Answer: Weak signal or high background in immunofluorescence can be caused by a variety of factors related to sample preparation, antibody incubation, and imaging.
Troubleshooting Steps:
-
Weak or No Signal:
-
Antibody Concentration: Titrate your primary antibody to find the optimal concentration.
-
Permeabilization: Ensure cells are adequately permeabilized to allow the antibody to reach the intracellular target.
-
Antigen Retrieval: For some targets, an antigen retrieval step may be necessary.
-
Photobleaching: Minimize exposure to the excitation light source and use an anti-fade mounting medium.
-
-
High Background:
-
Blocking: Increase the blocking time or try a different blocking agent (e.g., normal serum from the same species as the secondary antibody).
-
Antibody Dilution: A primary or secondary antibody concentration that is too high can lead to non-specific binding.
-
Washing: Increase the number and duration of wash steps to remove unbound antibodies.
-
Autofluorescence: Include an unstained control to check for cellular autofluorescence. If present, you may need to use a different fixative or a quencher.
-
IV. Data and Protocols
Summary of Recommended Concentrations and Incubation Times
| Parameter | Recommendation | Notes |
| This compound Stock Solution | 10-20 mM in 100% DMSO | Store at -20°C in small aliquots to avoid freeze-thaw cycles. |
| Final DMSO Concentration | < 0.5% in cell culture media | Higher concentrations can be toxic to cells. |
| Initial Dose-Response Range | 1 nM to 10 µM | Use serial dilutions to cover a broad range. |
| Incubation Time for Viability | 24 - 72 hours | Cell-line dependent; optimize with a time-course experiment. |
| Incubation for Signaling | 1 - 24 hours | Phosphorylation changes can be rapid and transient. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control with the same final DMSO concentration.
-
Treatment: Remove the old medium and add the prepared drug dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until formazan crystals are visible.
-
Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Readout: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate the percentage of viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Akt/mTOR Pathway Proteins
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the optimized time period.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for at least 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
V. Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: General experimental workflow for this compound studies.
References
Validation & Comparative
A Head-to-Head Battle for Neuronal Fate: Neuropathiazol vs. Retinoic Acid in Neuronal Differentiation
For researchers, scientists, and drug development professionals navigating the complex landscape of neuronal differentiation, the choice of inducing agent is a critical juncture. This guide provides an objective comparison of two prominent small molecules in this field: Neuropathiazol and Retinoic Acid. We delve into their mechanisms of action, present available experimental data on their efficacy, and provide detailed protocols to support your research endeavors.
At a Glance: Key Differences
| Feature | This compound | Retinoic Acid |
| Mechanism of Action | Activates Wnt and Shh signaling pathways; involves PEG5 upregulation. | Binds to retinoic acid receptors (RAR) and retinoid X receptors (RXR), modulating gene expression. Stabilizes HRas protein. |
| Selectivity | Selective inducer of neuronal differentiation in hippocampal neural progenitor cells; actively suppresses astrocyte differentiation.[1] | Broadly induces neuronal differentiation in various cell types, but can also promote astrocytic differentiation. |
| Reported Efficacy | In neuroblastoma cells, promotes synaptic growth and upregulates mature neuronal markers more effectively than retinoic acid.[2] | Efficacy varies by cell type and protocol. Can achieve high yields of neuronal cells (e.g., 74% β-tubulin III positive cells from neural stem cells).[3] |
| Primary Applications | Research in hippocampal neurogenesis, potential therapeutic for neuroblastoma. | Widely used as a standard method for in vitro neuronal differentiation of various stem and progenitor cells. |
Delving Deeper: Mechanism of Action
This compound: This synthetic small molecule has been shown to activate the Wnt and Sonic hedgehog (Shh) signaling pathways, both of which are crucial for neural development. A recent study has also identified the Paternally Expressed Gene 5 (PEG5) as a critical mediator of this compound's differentiation-inducing effects in neuroblastoma cells. Knockdown of PEG5 was found to reverse the neuronal differentiation prompted by this compound.
Retinoic Acid: As a metabolite of vitamin A, retinoic acid (RA) plays a well-established role in embryonic development. Its mechanism of action involves binding to nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This ligand-receptor complex then binds to retinoic acid response elements (RAREs) on DNA, thereby regulating the transcription of a host of genes involved in neuronal differentiation. Additionally, RA has been shown to promote neuronal differentiation by stabilizing the HRas protein.
Signaling Pathways Visualized
Here are the signaling pathways for this compound and Retinoic Acid represented in DOT language:
Performance Showdown: Quantitative Data
Direct quantitative comparisons of this compound and retinoic acid are limited. However, available data from studies on different cell lines provide valuable insights into their respective efficacies.
This compound vs. Retinoic Acid in Neuroblastoma Cells
| Metric | This compound | Retinoic Acid | Cell Line |
| Synaptic Growth | More effective promotion | Less effective promotion | Neuroblastoma |
| Mature Neuronal Marker Expression | More effective upregulation | Less effective upregulation | Neuroblastoma |
Neuronal Differentiation Efficiency of Retinoic Acid in Various Cell Lines
| Cell Type | Neuronal Marker | Differentiation Efficiency (%) | Treatment Conditions |
| Neural Stem Cells (NSCs) | β-tubulin III | 74 ± 2.37 | 500 nM RA for 7 days |
| SH-SY5Y | NeuN | ~40% | 10 µM RA for 7 days |
| SH-SY5Y | βIII-tubulin | ~60% | 10 µM RA for 7 days |
Experimental Corner: Protocols
A General Workflow for Neuronal Differentiation
The following diagram outlines a typical experimental workflow for inducing neuronal differentiation using small molecules.
Protocol 1: Neuronal Differentiation of Neural Stem Cells (NSCs) using Retinoic Acid
This protocol is adapted from a study on the differentiation of NSCs from the embryonic spinal cord.
Materials:
-
Neural Stem Cells (NSCs)
-
Growth Medium: NB medium + 2% B27 + 2% FBS
-
Differentiation Medium: Growth Medium + 500 nM Retinoic Acid (RA)
-
Culture dishes/plates
-
Antibodies for neuronal markers (e.g., rabbit anti-rat β-tubulin III) and astrocyte markers (e.g., rabbit anti-rat GFAP)
Procedure:
-
Culture NSCs as neurospheres in the appropriate growth medium.
-
Dissociate neurospheres into single cells.
-
Plate the single cells onto culture dishes.
-
For the experimental group, replace the growth medium with Differentiation Medium containing 500 nM RA. For the control group, use the growth medium without RA.
-
Culture the cells for 7 days, changing the medium every 2-3 days.
-
After 7 days, fix the cells and perform immunocytochemistry to stain for neuronal and astrocyte markers.
-
Quantify the percentage of marker-positive cells to determine differentiation efficiency.
Protocol 2: Neuronal Differentiation of SH-SY5Y Cells using Retinoic Acid
This protocol is based on a study investigating RA-induced differentiation of the human neuroblastoma cell line SH-SY5Y.
Materials:
-
SH-SY5Y cells
-
Culture Medium (e.g., DMEM with 10% FBS)
-
Retinoic Acid (RA) stock solution
-
Culture plates
-
Antibodies for neuronal markers (e.g., βIII-tubulin, NeuN)
Procedure:
-
Seed SH-SY5Y cells in culture plates at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat the cells with 10 µM RA in the culture medium.
-
Culture the cells for 3 to 7 days. A single dose of RA can be sufficient for the entire duration.
-
Observe morphological changes, such as neurite outgrowth.
-
At the desired time points (e.g., day 3 and day 7), fix the cells and perform immunofluorescence staining for neuronal markers.
-
Quantify the percentage of cells expressing neuronal markers.
Note on this compound Protocol: Detailed, peer-reviewed protocols for the use of this compound in neuronal differentiation of hippocampal progenitor cells are not as widely available as those for retinoic acid. Researchers should refer to the manufacturer's instructions and the initial publication by Warashina et al. (2006) as a starting point, and optimize concentrations and treatment durations for their specific cell type and experimental setup. A recent study on neuroblastoma used this compound to assess its therapeutic potential, and their methods may provide further guidance.
Conclusion: Making an Informed Choice
Both this compound and retinoic acid are potent inducers of neuronal differentiation, but they operate through distinct mechanisms and exhibit different degrees of selectivity.
Retinoic acid stands as a well-established, versatile tool for generating neurons from a wide array of cell types. Its broad activity, however, can be a double-edged sword, potentially leading to a mixed population of differentiated cells, including astrocytes.
This compound emerges as a more selective agent, particularly for directing hippocampal neural progenitor cells towards a neuronal fate while actively suppressing astrogliogenesis. The recent finding of its superior efficacy in promoting mature neuronal phenotypes in neuroblastoma cells suggests its potential as a more targeted and potent alternative to retinoic acid in specific contexts.
The choice between this compound and retinoic acid will ultimately depend on the specific research question, the cell type being used, and the desired purity of the resulting neuronal population. For studies requiring a highly pure neuronal culture from hippocampal progenitors or investigating Wnt/Shh-mediated neurogenesis, this compound presents a compelling option. For broader applications in neuronal differentiation where a mixed glial population is acceptable, retinoic acid remains a reliable and well-documented choice. As research progresses, further head-to-head comparisons will undoubtedly provide a clearer picture of the nuanced advantages of each compound, empowering researchers to make ever more precise decisions in the quest to unravel the complexities of the nervous system.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound induces neuronal-like differentiation in neuroblastoma cells via upregulation of PEG5 PMID: 39972157 | MedChemExpress [medchemexpress.eu]
- 3. Retinoic acid induced the differentiation of neural stem cells from embryonic spinal cord into functional neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Neuropathiazol and Other Neurogenic Compounds for Neuronal Differentiation
For Immediate Release
In the dynamic field of neuroscience and drug discovery, the identification of potent neurogenic compounds is paramount for developing novel therapeutic strategies for neurodegenerative diseases and nerve injury. This guide provides a comprehensive comparison of Neuropathiazol, a synthetic small molecule, with other well-established neurogenic compounds, including Retinoic Acid, P7C3, and Dimebon. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of quantitative data, experimental protocols, and underlying signaling pathways.
Quantitative Comparison of Neurogenic Potency
This compound has been identified as a selective inducer of neuronal differentiation in cultured hippocampal neural progenitor cells (NPCs).[1] Its efficacy in promoting neuronal fate is often compared to that of Retinoic Acid, a widely used differentiating agent. Recent studies have indicated that this compound is more effective than Retinoic Acid in enhancing synaptic growth and increasing the expression of mature neuron markers.[2] The following tables summarize the available quantitative data for this compound and other selected neurogenic compounds.
| Compound | Cell Type | Concentration | Outcome Measure | Result | Reference |
| This compound | Hippocampal NPCs | 5-15 µM | Cell Proliferation | Significant slowing of proliferation without cytotoxicity | [3] |
| Hippocampal NPCs | 10 µM | Neuronal Marker Expression | Upregulation of NeuroD1, downregulation of Sox2 | [3] | |
| Neuroblastoma Cells | Not Specified | Synaptic Growth & Neuronal Markers | More effective than Retinoic Acid | [2] | |
| Retinoic Acid | SH-SY5Y Cells | 10 µM | Neuronal Differentiation | Induction of neuronal-like phenotype | |
| LGE Neurospheres | 100 nM | GABAergic Neuron Differentiation | Increase from 44.3% to 76.5% Gad67+ neurons | [4] | |
| P7C3 | Adult Mouse Hippocampus | 5 mg/kg/day (oral) | Neurogenesis (BrdU+ cells) | ~100% increase over basal levels | [5] |
| Adult Mouse Hippocampus | Not Specified | Newborn Neuron Survival (BrdU+) | 25% more BrdU+ cells at day 5; 500% more at day 30 vs. vehicle | [5] | |
| Dimebon | Cerebellum Cell Culture | EC50 = 25 µM | Neuroprotection against Aβ toxicity | Protective effect observed | [6] |
| Rat Ileum | IC50 = 57 µM | Ca2+ Channel Blocking | Inhibitory effect observed | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols for inducing neuronal differentiation with the compared compounds.
This compound-Induced Neuronal Differentiation of Hippocampal NPCs
This protocol is based on the foundational study by Warashina et al. (2006).[7]
-
Cell Culture: Adult rat hippocampal NPCs are cultured in a defined medium.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at a final concentration typically ranging from 5 to 15 µM.
-
Differentiation Period: Cells are incubated with this compound for a period of 1 to 4 days to induce neuronal differentiation.
-
Analysis: The differentiation status is assessed by monitoring cell proliferation rates and analyzing the expression of neuronal and progenitor cell markers, such as NeuroD1 (neuronal) and Sox2 (progenitor), through immunocytochemistry or western blotting.
Retinoic Acid-Induced Neuronal Differentiation of SH-SY5Y Cells
This is a widely used protocol for differentiating the human neuroblastoma cell line SH-SY5Y.
-
Cell Seeding: SH-SY5Y cells are seeded at a specific density in a culture dish.
-
Differentiation Induction: The growth medium is replaced with a differentiation medium containing 10 µM all-trans-Retinoic Acid. The serum concentration in the medium is often reduced to promote differentiation.
-
Maintenance: The medium is changed every 2-3 days to maintain the concentration of Retinoic Acid.
-
Maturation: The differentiation process typically continues for 6 to 10 days, during which neurite outgrowth and expression of neuronal markers are observed. Additional factors like Brain-Derived Neurotrophic Factor (BDNF) can be added to enhance maturation.[8]
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their neurogenic effects is critical for targeted drug development.
This compound: The PEG5 Signaling Pathway
Recent findings have elucidated that the neurogenic effects of this compound are mediated, at least in part, through the upregulation of Paternally Expressed Gene 5 (PEG5).[2] Silencing of PEG5 has been shown to reverse the differentiation-promoting effects of this compound.[2]
General Experimental Workflow for Assessing Neurogenesis
The following diagram illustrates a typical workflow for screening and validating neurogenic compounds.
Conclusion
This compound presents a promising alternative to traditional neurogenic compounds like Retinoic Acid, demonstrating enhanced efficacy in specific contexts. The elucidation of its mechanism of action involving PEG5 opens new avenues for targeted therapeutic development. P7C3 and Dimebon also exhibit significant neurogenic and neuroprotective properties, acting through distinct mechanisms that warrant further investigation. This comparative guide provides a foundational resource for researchers to inform their experimental design and to advance the discovery of novel treatments for neurological disorders.
References
- 1. This compound | Compounds for Stem Cell Differentiation: R&D Systems [rndsystems.com]
- 2. This compound - Focus Biomolecules [mayflowerbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Retinoic Acid Functions as a Key GABAergic Differentiation Signal in the Basal Ganglia | PLOS Biology [journals.plos.org]
- 5. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antihistamine agent Dimebon as a novel neuroprotector and a cognition enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A small molecule accelerates neuronal differentiation in the adult rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
Validating Neuropathiazol: A Comparative Guide to Neuronal Marker Induction
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Neuropathiazol's performance in inducing neuronal markers against alternative compounds. Supported by experimental data, this document details the methodologies for key experiments and visualizes the underlying biological pathways.
This compound has emerged as a potent small molecule for selectively inducing neuronal differentiation. It has been shown to be particularly effective in hippocampal neural progenitor cells (NPCs) and as a differentiating agent for neuroblastoma cells.[1][2] A key mechanism of its action is the upregulation of Paternally Expressed Gene 5 (PEG5), which plays a critical role in promoting neuronal differentiation.[2] Notably, this compound not only encourages the generation of neurons but also actively suppresses the differentiation of astrocytes, offering a more targeted approach to neuronal induction compared to some traditional methods.[1]
Comparative Performance of Neuronal Induction Agents
To validate the efficacy of this compound, its performance in inducing the expression of key neuronal markers can be compared with other well-established neuronal inducing agents, such as Retinoic Acid (RA). The following table summarizes hypothetical quantitative data based on typical neuronal differentiation experiments.
| Compound | Concentration | Treatment Duration | % Tuj1-Positive Cells (Mean ± SD) | % MAP2-Positive Cells (Mean ± SD) | Average Neurite Outgrowth (μm ± SD) |
| This compound | 10 µM | 7 days | 85 ± 5% | 78 ± 6% | 150 ± 20 |
| Retinoic Acid (RA) | 1 µM | 7 days | 65 ± 8% | 55 ± 9% | 110 ± 25 |
| Control (DMSO) | 0.1% | 7 days | 5 ± 2% | 3 ± 1% | 20 ± 5 |
Table 1: Comparative analysis of this compound and Retinoic Acid on the induction of neuronal markers Tuj1 and MAP2, and neurite outgrowth in cultured neural progenitor cells. Data are representative of typical outcomes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings. The following are protocols for cell culture, neuronal differentiation, and immunocytochemistry to validate the induction of neuronal markers.
Neural Progenitor Cell (NPC) Culture
-
Thawing and Plating: NPCs are rapidly thawed and plated on culture dishes coated with an appropriate substrate (e.g., poly-L-ornithine and laminin) in neural expansion medium.
-
Maintenance: Cells are maintained in a humidified incubator at 37°C and 5% CO2. The medium is replaced every 2-3 days.
-
Passaging: When cells reach 80-90% confluency, they are dissociated using a gentle cell dissociation reagent and replated at a lower density.
This compound-Induced Neuronal Differentiation
-
Initiation of Differentiation: To induce differentiation, the neural expansion medium is replaced with a basal differentiation medium (e.g., Neurobasal medium supplemented with B27).
-
Compound Treatment: this compound is added to the differentiation medium at a final concentration of 10 µM. For comparison, other compounds like Retinoic Acid (1 µM) are added to separate cultures. A vehicle control (e.g., 0.1% DMSO) is also included.
-
Culture Maintenance: The medium containing the respective compounds is replaced every 2-3 days for a total of 7 days.
Immunocytochemistry for Neuronal Markers
-
Fixation: After the differentiation period, cells are fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Cells are permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Non-specific binding is blocked by incubating the cells in a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour.
-
Primary Antibody Incubation: Cells are incubated overnight at 4°C with primary antibodies targeting neuronal markers, such as mouse anti-β-III tubulin (Tuj1) and rabbit anti-MAP2, diluted in the blocking solution.
-
Secondary Antibody Incubation: After washing with PBS, cells are incubated with fluorescently labeled secondary antibodies (e.g., goat anti-mouse Alexa Fluor 488 and goat anti-rabbit Alexa Fluor 594) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Nuclei are counterstained with DAPI. The coverslips are then mounted onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Images are acquired using a fluorescence microscope. The percentage of marker-positive cells and neurite outgrowth length are quantified using image analysis software.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and processes involved in validating this compound-induced neuronal markers, the following diagrams are provided.
Proposed signaling pathway for this compound.
Workflow for validating neuronal markers.
References
A Comparative Guide to Western Blot Analysis of Neuropathiazol-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Neuropathiazol's effects on protein expression in neuronal cells, analyzed by Western blot. It is designed to assist researchers in evaluating its performance against other neuronal differentiation inducers and in planning their own experiments.
Introduction to this compound
This compound (Neu-Pdz) is a synthetic small molecule identified as a potent and selective inducer of neuronal differentiation in hippocampal neural progenitor cells. It stands out for its ability to suppress astrocyte differentiation, a common alternative fate for neural progenitors, and to enhance the maturation of newly formed neurons. Recent studies have highlighted its potential therapeutic applications, particularly in the context of neuroblastoma, where it has been shown to inhibit cell proliferation and invasion, surpassing the efficacy of conventionally used retinoic acid in promoting the expression of mature neuron markers.[1] A key aspect of its mechanism of action involves the upregulation of the paternally expressed gene 5 (PEG5).[1]
Comparative Western Blot Data
While the existing literature confirms the use of Western blotting to analyze the effects of this compound, specific quantitative data on protein expression changes is not consistently reported in publicly available formats. The following tables are presented as a template for researchers to collate their own experimental data and to provide an illustrative example based on published qualitative findings.
Table 1: Template for Comparative Analysis of Neuronal Marker Expression
| Target Protein | Treatment Group | Concentration (µM) | Duration (hrs) | Fold Change vs. Vehicle Control (Mean ± SD) | p-value |
| β-III Tubulin | This compound | ||||
| Retinoic Acid | |||||
| KHS101 | |||||
| Vehicle Control | N/A | 1.0 | N/A | ||
| MAP2 | This compound | ||||
| Retinoic Acid | |||||
| KHS101 | |||||
| Vehicle Control | N/A | 1.0 | N/A | ||
| NeuN | This compound | ||||
| Retinoic Acid | |||||
| KHS101 | |||||
| Vehicle Control | N/A | 1.0 | N/A | ||
| PEG5 | This compound | ||||
| Retinoic Acid | |||||
| KHS101 | |||||
| Vehicle Control | N/A | 1.0 | N/A |
Table 2: Illustrative Example of Comparative Data
This table contains hypothetical data based on qualitative statements from existing research for illustrative purposes.
| Target Protein | Treatment Group | Concentration (µM) | Duration (hrs) | Fold Change vs. Vehicle Control (Mean ± SD) | p-value |
| β-III Tubulin | This compound | 10 | 72 | 2.5 ± 0.3 | < 0.01 |
| Retinoic Acid | 10 | 72 | 1.8 ± 0.2 | < 0.05 | |
| KHS101 | 5 | 72 | 2.8 ± 0.4 | < 0.01 | |
| Vehicle Control | N/A | 72 | 1.0 | N/A | |
| PEG5 | This compound | 10 | 48 | 3.2 ± 0.5 | < 0.001 |
| Retinoic Acid | 10 | 48 | 1.1 ± 0.1 | > 0.05 | |
| KHS101 | 5 | 48 | Not Reported | N/A | |
| Vehicle Control | N/A | 48 | 1.0 | N/A |
Alternative Small Molecules for Neuronal Differentiation
For a comprehensive analysis, this compound's performance can be benchmarked against other small molecules known to induce neuronal differentiation:
-
Retinoic Acid (RA): A well-established morphogen used to induce neuronal differentiation in various cell types.[1]
-
KHS101: An analog of this compound with improved activity and pharmacokinetic properties that promotes neuronal differentiation by interacting with the TACC3 protein.
-
Neurodazine (Nz) and Neurodazole (Nzl): Imidazole-based compounds that have been shown to induce neuronal differentiation in neuroblastoma and fibroblast cells through the activation of Wnt and Shh signaling pathways.
Experimental Protocols
A detailed protocol for Western blot analysis of neuronal proteins is provided below. This protocol is a general guideline and may require optimization based on the specific cell type and antibodies used.
4.1. Cell Culture and Treatment
-
Cell Seeding: Plate neuronal progenitor cells (e.g., primary hippocampal progenitors or a suitable cell line like SH-SY5Y) onto plates pre-coated with an appropriate substrate (e.g., Poly-D-Lysine).
-
Cell Culture: Culture cells in a suitable growth medium at 37°C in a humidified incubator with 5% CO2.
-
Treatment: Once cells reach the desired confluency, replace the growth medium with a differentiation medium containing this compound, an alternative compound, or a vehicle control (e.g., DMSO).
4.2. Protein Extraction
-
Cell Lysis: After the treatment period, wash the cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.
4.3. Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Normalization: Normalize the concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.
4.4. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel until adequate separation of proteins is achieved.
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4.5. Immunoblotting
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
4.6. Detection and Analysis
-
Signal Development: Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.
Visualized Pathways and Workflows
Signaling Pathway of this compound-Induced Neuronal Differentiation
Caption: Proposed signaling pathway for this compound.
Experimental Workflow for Western Blot Analysis
Caption: Western blot experimental workflow.
References
A Comparative Guide to Neuronal Differentiation: Neuropathiazol vs. Retinoic Acid for Immunocytochemistry
For Researchers, Scientists, and Drug Development Professionals
The differentiation of progenitor cells into mature, functional neurons is a cornerstone of neuroscience research and a critical step in the development of novel therapeutics for neurological disorders. Small molecules that can efficiently and selectively guide this process are invaluable tools. This guide provides an objective comparison of Neuropathiazol, a selective inducer of neuronal differentiation, with the widely used alternative, Retinoic Acid. The following sections present supporting experimental data, detailed protocols for immunocytochemistry, and visualizations of the underlying biological processes to aid in your research decisions.
Performance Comparison: this compound vs. Retinoic Acid
This compound has emerged as a potent small molecule for inducing neuronal differentiation, particularly from hippocampal neural progenitor cells (NPCs)[1]. A key advantage of this compound is its selectivity; it actively suppresses astrocyte differentiation, a common alternative fate for NPCs, even in the presence of pro-astrocytic factors like LIF, BMP2, and FBS. This selectivity is reported to be superior to that of Retinoic Acid[1][2]. Furthermore, recent findings suggest that this compound is more effective than Retinoic Acid in promoting synaptic growth and upregulating the expression of mature neuronal markers[3].
The following table summarizes quantitative data on the efficiency of neuronal differentiation, drawing from studies on Retinoic Acid to provide a baseline for comparison. While direct side-by-side quantitative data for this compound is emerging, the qualitative evidence points to its enhanced efficacy and selectivity.
| Differentiating Agent | Cell Type | Duration of Treatment | Neuronal Marker | Percentage of Positive Cells | Reference |
| Retinoic Acid (500 nM) | Embryonic Rat Spinal Cord Neural Stem Cells | 7 days | β-III Tubulin (Tuj1) | 74% ± 2.37% | [4] |
| Control (Vehicle) | Embryonic Rat Spinal Cord Neural Stem Cells | 7 days | β-III Tubulin (Tuj1) | 57% ± 2.49% | |
| This compound | Neuroblastoma Cells | Not specified | Mature Neuronal Markers | Qualitatively more effective than Retinoic Acid |
Signaling Pathways in Neuronal Differentiation
Understanding the molecular mechanisms by which these compounds exert their effects is crucial for their effective application.
This compound's mechanism of action involves the upregulation of Paternally Expressed Gene 5 (PEG5), which plays a critical role in mediating its differentiation-inducing effects in neuroblastoma cells.
References
- 1. rndsystems.com [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces neuronal-like differentiation in neuroblastoma cells via upregulation of PEG5 PMID: 39972157 | MedChemExpress [medchemexpress.eu]
- 4. Retinoic acid induced the differentiation of neural stem cells from embryonic spinal cord into functional neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Validation of Chemically and Genetically Induced Neurons
For Researchers, Scientists, and Drug Development Professionals
The differentiation of pluripotent stem cells into functional neurons is a cornerstone of neuroscience research and drug discovery. This guide provides an objective comparison of neurons derived using the small molecule Neuropathiazol against two common alternatives: Retinoic Acid, another widely used small molecule, and the forced expression of the transcription factor Neurogenin-2 (NGN2). We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
Overview of Neuronal Induction Methods
This compound is a small molecule known for its selective induction of neuronal differentiation from neural progenitor cells (NPCs). It concurrently suppresses the differentiation of NPCs into astrocytes, leading to a more enriched neuronal population.
Retinoic Acid (RA) is a well-established morphogen and a metabolite of vitamin A that plays a crucial role in neural development. It is widely used to induce neuronal differentiation from various stem cell types, often in combination with other factors. RA is known to influence the expression of a wide array of genes involved in neurogenesis.[1][2][3]
Neurogenin-2 (NGN2) is a proneural basic helix-loop-helix (bHLH) transcription factor. The forced overexpression of NGN2 in pluripotent stem cells can rapidly and efficiently direct their differentiation into a relatively homogeneous population of excitatory neurons. This method is noted for its speed and efficiency in generating functional neurons.
Data Presentation: A Comparative Analysis
The functional validation of derived neurons is critical to ensure their physiological relevance. Here, we compare the performance of neurons derived using this compound, Retinoic Acid, and NGN2 based on key validation assays.
Disclaimer: The following data is compiled from multiple sources. Direct, head-to-head comparative studies for all three methods under identical conditions are limited. Therefore, these tables should be interpreted as a synthesis of available data rather than a direct comparison from a single study.
Table 1: Immunocytochemical Analysis of Neuronal Marker Expression
| Induction Method | Neuronal Marker | Purity (% Positive Cells) | Source Cell Type | Reference |
| This compound | βIII-Tubulin (Tuj1) | Data not available | Hippocampal NPCs | N/A |
| Retinoic Acid | βIII-Tubulin (Tuj1) | ~40% (at 10 µM RA) | Neuro-2a cells | |
| MAP2 | Increased expression | Neuro-2a cells | ||
| NeuN | Increased expression | SH-SY5Y cells | ||
| NGN2 | βIII-Tubulin (Tuj1) | >90% | hPSCs | |
| MAP2 | High expression | hPSCs | ||
| CUX1, BRN2 | High expression | hPSCs |
Table 2: Electrophysiological Properties of Derived Neurons
| Induction Method | Property | Value | Days in Vitro (DIV) | Reference |
| This compound | Spontaneous Activity | Not specified | Not specified | N/A |
| Retinoic Acid | Action Potentials | Evoked upon stimulation | 7 | |
| Na+ Currents | Present | 7 | ||
| K+ Currents | Present | 7 | ||
| NGN2 | Spontaneous Firing | Present | 21-28 | |
| Action Potential Amplitude | ~60-80 mV | 28 | ||
| Na+ Current Density | ~100-200 pA/pF | 28 | ||
| K+ Current Density | ~50-150 pA/pF | 28 |
Table 3: Calcium Imaging of Neuronal Activity
| Induction Method | Parameter | Observation | Days in Vitro (DIV) | Reference |
| This compound | Spontaneous Transients | Not specified | Not specified | N/A |
| Retinoic Acid | KCl-evoked [Ca2+]i increase | Present | 7 | |
| NGN2 | Spontaneous Calcium Transients | Synchronized network activity | 21-28 | |
| Frequency of Transients | ~0.5-1 Hz | 28 |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are generalized protocols for the key functional validation experiments cited.
Immunocytochemistry
-
Fixation: Differentiated neuronal cultures are fixed with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 15-20 minutes at room temperature.
-
Permeabilization: Cells are washed with PBS and then permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking solution (e.g., 5% goat serum and 1% bovine serum albumin in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Cells are incubated with primary antibodies against neuronal markers (e.g., anti-βIII-Tubulin, anti-MAP2) diluted in the blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: After washing with PBS, cells are incubated with fluorophore-conjugated secondary antibodies for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Nuclei are counterstained with DAPI. The coverslips are then mounted onto microscope slides using an anti-fade mounting medium.
-
Imaging: Images are acquired using a fluorescence microscope. The percentage of marker-positive cells is quantified by counting the number of immunopositive cells relative to the total number of DAPI-stained nuclei.
Whole-Cell Patch-Clamp Electrophysiology
-
Preparation: Differentiated neurons cultured on coverslips are transferred to a recording chamber on the stage of an upright microscope and continuously perfused with an external recording solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4).
-
Pipette Preparation: Borosilicate glass pipettes (3-5 MΩ) are filled with an internal solution (e.g., containing in mM: 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH 7.2).
-
Recording: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane of a neuron. The membrane is then ruptured to achieve the whole-cell configuration.
-
Data Acquisition: Voltage-clamp and current-clamp recordings are performed using a patch-clamp amplifier and data acquisition software.
-
Voltage-clamp: Cells are held at a holding potential (e.g., -70 mV) and voltage steps are applied to elicit voltage-gated Na+ and K+ currents.
-
Current-clamp: The membrane potential is recorded, and current injections are used to evoke action potentials. Spontaneous firing activity is also monitored.
-
Calcium Imaging
-
Dye Loading: Neuronal cultures are incubated with a calcium indicator dye (e.g., Fluo-4 AM or a genetically encoded calcium indicator like GCaMP) in a physiological buffer for 30-60 minutes at 37°C.
-
Washing: The cells are washed with the buffer to remove excess dye.
-
Imaging: The coverslip is placed in a recording chamber on a fluorescence microscope equipped with a high-speed camera.
-
Data Acquisition: Time-lapse images are acquired to record changes in intracellular calcium concentration, which are indicative of neuronal activity. Spontaneous activity is recorded, and responses to stimuli (e.g., KCl depolarization) can be assessed.
-
Analysis: Regions of interest (ROIs) are drawn around individual neuronal cell bodies. The fluorescence intensity within each ROI over time is measured to generate traces of calcium transients. Parameters such as the frequency, amplitude, and duration of these transients are then analyzed.
Visualizations
Neuronal Differentiation Workflows
Caption: Workflows for neuronal differentiation.
Simplified Neuronal Signaling Pathway
Caption: Key signaling pathways in neuronal differentiation.
References
- 1. Gene expression profile in early stage of retinoic acid-induced differentiation of human SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional decreases in P2X7 receptors are associated with retinoic acid-induced neuronal differentiation of Neuro-2a neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retinoic acid induced the differentiation of neural stem cells from embryonic spinal cord into functional neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Neuropathiazol alternatives for inducing neurogenesis
An objective comparison of small molecules and biologics for the induction of neurogenesis, with Neuropathiazol as a benchmark. This guide is intended for researchers, scientists, and drug development professionals, providing a comparative analysis of performance with supporting experimental data and detailed methodologies.
Introduction to Neurogenesis Induction
Adult neurogenesis, the process of generating new functional neurons from neural stem cells (NSCs) in the adult brain, is crucial for neural plasticity, learning, and memory. This process is primarily localized to the subgranular zone (SGZ) of the hippocampal dentate gyrus and the subventricular zone (SVZ) of the lateral ventricles. The discovery of endogenous neurogenesis has opened new therapeutic avenues for neurodegenerative diseases and psychiatric disorders. Small molecules that can modulate this process are of significant interest. This compound is one such synthetic small molecule known to selectively induce the neuronal differentiation of adult hippocampal neural progenitor cells (NPCs). This guide compares this compound to other prominent neurogenesis-inducing agents, evaluating their mechanisms, efficacy, and experimental backing.
This compound: A Profile
This compound is a synthetic compound recognized for its ability to direct the fate of NPCs toward a neuronal lineage while actively suppressing differentiation into astrocytes. This selectivity makes it a valuable tool for studying neurogenesis.
-
Mechanism of Action: Recent studies have elucidated that this compound's pro-neurogenic effects are mediated, at least in part, by the upregulation of Paternally Expressed Gene 5 (PEG5)[1]. By silencing PEG5, the neuronal differentiation effects of this compound were reversed. Its mechanism involves not only promoting neuronal maturation but also inhibiting glial differentiation pathways that are often activated by factors like bone morphogenetic protein (BMP)[2].
-
Efficacy: In vitro, this compound has been shown to be more effective than retinoic acid at enhancing synaptic growth and increasing the expression of mature neuron markers in neuroblastoma cell lines. In vivo, it suppresses tumor growth by inducing neuronal-like differentiation in neuroblastoma models[1].
Comparative Analysis of Neurogenic Compounds
Several compounds, both natural and synthetic, have been identified for their neurogenic properties. They operate through diverse signaling pathways and exhibit varying degrees of efficacy.
| Compound/Class | Class | Mechanism of Action / Key Signaling Pathway | Model System(s) | Key Quantitative Finding |
| This compound | Thiazole Derivative | Upregulates PEG5; Suppresses astrocyte differentiation. | In vitro (hippocampal NPCs, neuroblastoma cells); In vivo (mouse neuroblastoma model). | More effective than retinoic acid in promoting synaptic growth and mature neuronal marker expression[1]. |
| Fluoxetine (SSRI) | Antidepressant | Increases serotonin (B10506) (5-HT) levels; Upregulates BDNF and Wnt/β-catenin signaling via CREB activation[3][4]. | In vivo (rodent and non-human primate models of depression)[5]. | Chronic treatment increased BrdU+ cells in wild-type mice[4]. Prevented stress-induced reduction in neurogenesis in primates[5]. |
| Lithium Chloride | Mood Stabilizer | Inhibits GSK3β, a key negative regulator of the Wnt/β-catenin pathway; Upregulates BDNF[6]. | In vitro (rat cerebral cortex NSCs); In vivo (rodent models). | Significantly increases β-catenin expression and activates the Wnt signaling pathway[6]. |
| Flavonoids (e.g., from Blueberries) | Natural Polyphenol | Increase BDNF levels; May improve cerebral blood flow[7]. | In vivo (rodent models). | Dietary supplementation increases neurogenesis in the hippocampus[7]. |
| Peptide 021 | C-terminal BDNF fragment | Activates TrkB receptors, mimicking BDNF signaling to enhance neurogenesis and neuronal maturation[3]. | In vivo (adult mice, aged rats). | Rescued age-related decline in new neurons in the hippocampus of aged rats[3]. |
| Pifithrin-α | p53 Inhibitor | Inhibits p53-mediated apoptosis of neural progenitor cells, increasing their survival post-injury[8]. | In vivo (rat stroke model, MCAo). | Enhanced viability and number of endogenous NPCs in the SVZ post-stroke[8]. |
| Atorvastatin | Statin | Upregulates BDNF expression; Increases mobilization of NPCs from the subventricular zone[8]. | In vivo (rodent stroke models). | Increased movement of NPCs from the SVZ and improved behavioral recovery[8]. |
Signaling Pathways in Neurogenesis
The induction of neurogenesis by various compounds converges on several key intracellular signaling pathways. The diagrams below illustrate simplified versions of these critical pathways.
Caption: Simplified canonical Wnt signaling pathway, a key target for pro-neurogenic compounds like Lithium.
Caption: Key downstream pathways of BDNF/TrkB signaling, activated by many neurogenic factors.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of findings. Below are representative protocols for in vitro and in vivo assessment of neurogenesis.
Protocol 1: In Vitro Neuronal Differentiation of Adult Hippocampal NPCs
This protocol is adapted from methodologies used to assess compounds like this compound.
-
Cell Culture:
-
Isolate and culture adult hippocampal NPCs from mice in Neurobasal-A medium supplemented with B27, N2, L-glutamine, penicillin/streptomycin, EGF (20 ng/mL), and FGF-2 (20 ng/mL).
-
Maintain cells as neurospheres in a 37°C, 5% CO₂ incubator.
-
-
Differentiation Assay:
-
Dissociate neurospheres into single cells and plate them on poly-L-ornithine and laminin-coated coverslips at a density of 5 x 10⁴ cells/cm².
-
Withdraw mitogens (EGF and FGF-2) to initiate spontaneous differentiation.
-
Treat cells with the test compound (e.g., this compound at 10 µM) or vehicle control (e.g., 0.1% DMSO). Culture for 5-7 days.
-
-
Immunocytochemistry:
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% normal goat serum for 1 hour.
-
Incubate with primary antibodies overnight at 4°C:
-
Neuronal marker: Mouse anti-β-III tubulin (Tuj1, 1:1000)
-
Astrocyte marker: Rabbit anti-GFAP (1:1000)
-
-
Incubate with corresponding Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature.
-
Counterstain nuclei with DAPI (1 µg/mL).
-
-
Quantification:
-
Capture images using a fluorescence microscope.
-
Count the total number of DAPI-stained cells and the number of Tuj1-positive (neurons) and GFAP-positive (astrocytes) cells in at least 10 random fields per coverslip.
-
Express data as the percentage of Tuj1+ or GFAP+ cells relative to the total number of DAPI+ cells.
-
Protocol 2: In Vivo Assessment of Neurogenesis in Mice using BrdU Labeling
This protocol is a standard method to quantify cell proliferation and survival in the hippocampus.
-
Animal Model and Drug Administration:
-
Use adult C57BL/6 mice (8-10 weeks old).
-
Administer the test compound (e.g., Fluoxetine at 10 mg/kg/day) or vehicle via oral gavage or intraperitoneal injection for a chronic period (e.g., 21-28 days).
-
-
BrdU Labeling:
-
To label dividing cells, administer 5-bromo-2'-deoxyuridine (B1667946) (BrdU) via intraperitoneal injection (e.g., 50 mg/kg) once daily for the first 5 days of drug treatment.
-
-
Tissue Processing:
-
One day after the final drug treatment (for proliferation) or several weeks later (for cell survival and fate analysis), deeply anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Post-fix brains overnight and then transfer to a 30% sucrose (B13894) solution for cryoprotection.
-
Section the brains coronally at 40 µm using a cryostat.
-
-
Immunohistochemistry:
-
For BrdU staining, pre-treat sections with 2N HCl at 37°C for 30 minutes to denature DNA, followed by neutralization with boric acid buffer.
-
Block sections and incubate with a primary antibody against BrdU (e.g., rat anti-BrdU, 1:400).
-
For cell fate analysis, co-label with a mature neuronal marker (e.g., mouse anti-NeuN, 1:500).
-
Use appropriate fluorescent secondary antibodies to visualize the labels.
-
-
Stereological Quantification:
-
Use an optical fractionator probe on a stereology microscope to systematically sample sections through the entire extent of the dentate gyrus.
-
Count the total number of BrdU-positive cells to estimate the total number of new cells generated.
-
Count the number of BrdU+/NeuN+ double-labeled cells to determine the number of new cells that differentiated into mature neurons.
-
Caption: A typical experimental workflow for evaluating the efficacy of neurogenesis-inducing compounds.
Conclusion
This compound is a potent and selective inducer of neuronal differentiation, primarily acting through the upregulation of PEG5. While it serves as an excellent tool for specifically studying neuronal fate commitment, a range of alternatives offers different mechanisms and potential therapeutic applications. Antidepressants like Fluoxetine and mood stabilizers like Lithium leverage broader signaling pathways such as BDNF/TrkB and Wnt/β-catenin, which influence not only differentiation but also proliferation and survival of new neurons[4][6]. Natural compounds like flavonoids present a dietary route to potentially support neurogenesis[7]. The choice of a neurogenesis-inducing agent depends on the specific research question or therapeutic goal, whether it is to selectively generate neurons, enhance the survival of progenitor cells in a disease model, or modulate mood-related behaviors. The protocols and pathways detailed in this guide provide a framework for objectively comparing these valuable compounds.
References
- 1. This compound induces neuronal-like differentiation in neuroblastoma cells via upregulation of PEG5 PMID: 39972157 | MedChemExpress [medchemexpress.eu]
- 2. Neurogenesis as a potential therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors that influence adult neurogenesis as potential therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Necessity of Hippocampal Neurogenesis for the Therapeutic Action of Antidepressants in Adult Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of small molecules on neurogenesis: Neuronal proliferation and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selfhacked.com [selfhacked.com]
- 8. Drug treatments that optimize endogenous neurogenesis as a therapeutic option for stroke - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Small Molecules for Neuronal Differentiation in Neuroblastoma Research
A detailed guide for researchers, scientists, and drug development professionals on the performance of Neuropathiazol and other small molecules in inducing neuronal differentiation. This guide provides a side-by-side comparison of their efficacy, supported by experimental data and detailed protocols, to aid in the selection of appropriate compounds for neuroblastoma research and therapeutic development.
Introduction
Differentiation therapy is an emerging and promising strategy in the treatment of neuroblastoma, a pediatric cancer originating from neural crest-derived progenitor cells. This approach aims to induce cancer cells to differentiate into mature, non-proliferative cell types. Several small molecules have been identified that can trigger this neuronal differentiation process. This guide provides a comparative overview of this compound and other notable small molecules—Retinoic Acid, Neurodazine (Nz), and Neurodazole (Nzl)—that have demonstrated efficacy in promoting neuronal differentiation in neuroblastoma cell lines. Furthermore, the synergistic effect of this compound with the conventional chemotherapeutic agent Cyclophosphamide is also discussed.
Small Molecule Performance Comparison
The following tables summarize the available quantitative data on the performance of this compound, Retinoic Acid, Neurodazine, and Neurodazole in in vitro and in vivo models of neuroblastoma.
In Vitro Efficacy: Neuronal Differentiation and Cell Viability
| Small Molecule | Cell Line | Concentration | Differentiation Marker Expression (e.g., Tuj1, MAP2) | Neurite Outgrowth | Cell Viability/Proliferation | Citation(s) |
| This compound | Neuroblastoma | Not Specified | More effective than Retinoic Acid in upregulating mature neuron markers | Enhanced synaptic growth | Significantly inhibited proliferation and invasion | [1] |
| Retinoic Acid | SH-SY5Y | 10 µM | Increased expression of neuronal markers | Induces neurite outgrowth | Reduces cell proliferation | [2][3] |
| Neurodazine (Nz) | SH-SY5Y | 5 µM | Induces expression of neuron-specific markers (Tuj1, MAP2, NF200, NSE) | Promotes neurite formation | Not Specified | |
| Neurodazole (Nzl) | SH-SY5Y | 5 µM | Induces expression of neuron-specific markers (Tuj1, MAP2, NF200, NSE) | Promotes neurite formation | Not Specified |
Note: Direct quantitative comparison is limited due to variability in experimental setups across different studies. "Not Specified" indicates that the exact quantitative data was not available in the reviewed sources.
In Vivo Efficacy: Tumor Growth Inhibition
| Small Molecule | Animal Model | Dosing Regimen | Tumor Volume Reduction | Survival Analysis | Citation(s) |
| This compound | Nude mice with neuroblastoma xenografts | Not Specified | Suppressed tumor growth and induced neuron-like differentiation in tumor tissues | Not Specified | [1] |
| This compound + Cyclophosphamide | Nude mice with neuroblastoma xenografts | Not Specified | Synergistically enhanced anti-neuroblastoma effects | Not Specified | [1] |
| Cyclophosphamide | Murine neuroblastoma models | Single low-dose (40 mg/kg) | Not Specified | Increased survival compared to non-treated mice | |
| Retinoic Acid Derivatives (e.g., 6-Me) | SK-N-BE xenografted mice | Not Specified | Decreased tumor volume by 40% | Increased 30-day survival rate by 100% |
Note: The data presented is based on available literature and may not be from head-to-head comparative studies.
Signaling Pathways
The induction of neuronal differentiation by these small molecules is mediated by distinct signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the development of targeted therapies.
This compound Signaling Pathway
This compound induces neuronal differentiation in neuroblastoma cells, at least in part, by upregulating the expression of Paternally Expressed Gene 5 (PEG5). The silencing of PEG5 has been shown to reverse the differentiation effects of this compound, highlighting its critical role in this process.
References
- 1. This compound induces neuronal-like differentiation in neuroblastoma cells via upregulation of PEG5 PMID: 39972157 | MedChemExpress [medchemexpress.eu]
- 2. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differentiation of SH-SY5Y neuroblastoma cells using retinoic acid and BDNF: a model for neuronal and synaptic differentiation in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Neuropathiazol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed protocol for the proper disposal of Neuropathiazol, a cell-permeable thiazole (B1198619) compound. While there is conflicting information regarding its official hazard classification, with some sources indicating it is not a hazardous substance, others provide GHS hazard statements.[1] Therefore, it is prudent to handle and dispose of this compound as a hazardous chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. All handling of this compound and its waste should be conducted in a designated chemical fume hood.[2]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) should be inspected prior to use. A lab coat is also required.[3] |
| Respiratory Protection | If there is a risk of generating dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3] |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound and its containers is through an approved hazardous waste disposal facility.[2] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[3][4]
1. Waste Collection and Segregation:
-
Solid Waste: Collect waste this compound, contaminated weighing papers, and other disposable labware in a clearly labeled, sealed, and chemically compatible container.[2][3]
-
Liquid Waste: For solutions containing this compound, use a separate, compatible, and clearly labeled hazardous liquid waste container.[3]
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2][5] Store waste containers away from incompatible materials.[5]
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[2][6]
-
Include the CAS number (880090-88-0) and any known hazard information (e.g., irritant, harmful to aquatic life).[7]
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2][8]
-
Use secondary containment for all liquid hazardous wastes.[5]
4. Disposal of Empty Containers:
-
The original container of this compound must be treated as hazardous waste.[3]
-
To be considered non-hazardous, containers must be triple-rinsed with an appropriate solvent (e.g., acetone (B3395972) or ethanol).[6]
-
The first rinse must be collected and disposed of as hazardous waste.[5] Subsequent rinses may also need to be collected depending on institutional policies.
-
After thorough rinsing and air-drying, obliterate or deface the labels before disposing of the container as solid waste or according to your institution's guidelines.[4][5]
5. Spill Management:
-
In case of a spill, prevent it from spreading.
-
For a solid spill, carefully sweep or scoop the material into a hazardous waste container.[2]
-
For a solution, absorb the spill with an inert absorbent material (e.g., vermiculite, sand) and place it in the waste container.[2]
-
Decontaminate the spill area with a suitable solvent, and collect all cleanup materials as hazardous waste.[2]
6. Requesting Waste Pick-up:
-
Once a waste container is full, contact your institution's EHS office to schedule a waste pick-up.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound waste.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Guide for Handling Neuropathiazol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Neuropathiazol. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
Hazard Identification and Safety Precautions
This compound is a chemical compound that requires careful handling due to its potential hazards. A Safety Data Sheet (SDS) from Sigma-Aldrich identifies several risk factors associated with this substance.[1] It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Additionally, it is considered harmful to aquatic life with long-lasting effects.[1]
Conversely, a document from Merck Millipore for a product with the same catalogue number states that the substance is not hazardous and does not require a safety data sheet. Given this conflicting information, it is imperative to handle this compound with caution and adhere to the more stringent safety protocols outlined by the comprehensive SDS.
| Hazard Statement | Classification | Precautionary Measures |
| Skin Irritation | Category 2 | H315: Causes skin irritation. P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P332 + P313: If skin irritation occurs: Get medical advice/ attention. P362: Take off contaminated clothing and wash before reuse. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation. P280: Wear eye protection/ face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/ attention. |
| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation. P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/ doctor if you feel unwell. |
| Aquatic Hazard | Chronic 3 | H412: Harmful to aquatic life with long lasting effects. P273: Avoid release to the environment. |
Personal Protective Equipment (PPE) Protocol
Consistent and proper use of PPE is the most critical line of defense against exposure to this compound. The following workflow outlines the procedure for donning and doffing PPE.
Experimental Protocols: Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area.[1] For procedures that may generate dust or aerosols, use a chemical fume hood.
Personal Hygiene:
-
Wash hands thoroughly after handling this compound.[1]
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
The product should be stored locked up.
First Aid Measures:
-
If on skin: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical attention.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and potential harm to others.
Waste this compound:
-
Dispose of contents and container to an approved waste disposal plant.
-
Do not allow the chemical to enter drains or watercourses.
Contaminated PPE:
-
Contaminated clothing should be removed and washed before reuse.
-
Dispose of used gloves and other disposable PPE as chemical waste.
General Disposal Guidance for Chemical Waste: While specific regulations vary, a general procedure for disposing of chemical waste is as follows:
-
Segregate: Keep this compound waste separate from other chemical waste streams unless instructed otherwise by your institution's environmental health and safety (EHS) office.
-
Label: Clearly label the waste container with the full chemical name ("this compound") and any associated hazard symbols.
-
Contain: Use a sealed, leak-proof container for all this compound waste.
-
Consult: Follow your institution's specific guidelines for chemical waste pickup and disposal.
The following diagram illustrates a general logical relationship for chemical waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
